molecular formula C13H9NO3 B189384 3-Benzoylpicolinic acid CAS No. 64362-32-9

3-Benzoylpicolinic acid

Número de catálogo: B189384
Número CAS: 64362-32-9
Peso molecular: 227.21 g/mol
Clave InChI: YERHKEWRHQIXFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Benzoylpicolinic acid is a high-value heterocyclic building block of significant interest in synthetic organic chemistry, particularly in the construction of complex molecular architectures. Its core structure, which incorporates both a picolinic acid and a benzoyl moiety, makes it a versatile precursor and intermediate. Recent research in carbohydrate chemistry has highlighted the utility of the picoloyl (Pico) group as a versatile protecting group for hydroxyl functions. The picoloyl group is noted for its ability to assist in stereocontrolling glycosylation reactions via H-bond-mediated Aglycone Delivery (HAD) and for its high chemoselectivity. It can be efficiently cleaved in the presence of other common protecting groups using mild, catalytic conditions with metal salts like copper(II) acetate or iron(III) chloride, offering a powerful tool for the synthesis of selectively protected glycan building blocks . Beyond its role as a protecting group, the compound's structure aligns it with picolinic acid derivatives, which are frequently explored in pharmaceutical and materials science research for their potential biological activities and as components in cocrystal engineering to modulate the physical properties of active pharmaceutical ingredients (APIs) . This reagent is strictly for use in laboratory research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-benzoylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERHKEWRHQIXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352454
Record name 3-Benzoylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64362-32-9
Record name 3-Benzoylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzoylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzoylpicolinic Acid: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpicolinic acid, a pyridine derivative with the CAS number 64362-32-9, is a molecule of growing interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzoyl group attached to a picolinic acid backbone, presents a unique scaffold for the development of novel therapeutic agents and specialized chemical entities. This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthetic methodologies of this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound is an organic compound with the molecular formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol .[1] It typically appears as a powder.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₃H₉NO₃[1]
Molecular Weight 227.22 g/mol [1]
CAS Number 64362-32-9[1]
Melting Point 151-155 °C[1]
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Safety Information: 3-Benzoyl-2-pyridinecarboxylic acid is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Structure and Spectroscopic Data

The structure of this compound, also known as 3-benzoylpyridine-2-carboxylic acid, consists of a pyridine ring with a carboxylic acid group at the 2-position and a benzoyl group at the 3-position.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would likely show signals for the aromatic protons on both the pyridine and benzene rings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The spectrum would exhibit characteristic signals for the carbonyl carbons of the ketone and the carboxylic acid, as well as for the aromatic carbons of the two rings.

  • Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch from the carboxylic acid, a C=O stretch for the carboxylic acid, and another C=O stretch for the ketone. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.22 g/mol ).

Structure Elucidation and Synthesis

The definitive structure of this compound is determined through a combination of spectroscopic techniques and confirmed by its synthesis.

Synthesis Workflow

A common synthetic route to this compound involves the oxidation of a suitable precursor, such as 3-benzoylpyridine. Another approach is through a condensation reaction. A general workflow for its synthesis and characterization is outlined below.

Synthesis_Workflow General Synthesis and Characterization Workflow A Starting Materials (e.g., Picolinic acid, Benzoyl chloride) B Reaction Step (e.g., Condensation or Oxidation) A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Pure this compound D->E F Structure Elucidation E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Physical Property Measurement (Melting Point) F->H

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general procedure based on the condensation of a picolinic acid derivative with a benzoylating agent can be proposed:

  • Reaction Setup: A solution of a suitable picolinic acid precursor is prepared in an appropriate solvent under an inert atmosphere.

  • Reagent Addition: A benzoylating agent, such as benzoyl chloride, is added to the solution, often in the presence of a base to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is worked up to isolate the crude product. This may involve extraction and washing steps.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated in the available literature, research indicates that derivatives of this compound exhibit significant biological activities. Studies have suggested potential anticancer properties, with some derivatives shown to induce apoptosis in cancer cell lines. Additionally, antimicrobial activity has been reported, positioning it as a candidate for the development of new antibiotics. Some studies also suggest potential enzyme inhibition, which could be beneficial in treating various diseases.

The following diagram illustrates a hypothetical relationship between this compound and potential biological outcomes based on the reported activities of its derivatives.

Biological_Activity_Hypothesis Hypothetical Biological Activity Pathways A This compound or its Derivatives B Interaction with Cellular Targets A->B C Enzyme Inhibition B->C D Induction of Apoptosis B->D E Disruption of Microbial Cellular Processes B->E H Therapeutic Potential C->H F Anticancer Effects D->F G Antimicrobial Effects E->G F->H G->H

Caption: Hypothetical pathways of biological activity for this compound derivatives.

Conclusion

This compound is a compound with considerable potential in the fields of medicinal chemistry and materials science. While a comprehensive dataset of its physicochemical properties and detailed experimental protocols are still emerging, the available information provides a solid foundation for further research and development. The structural features of this compound make it an attractive scaffold for the design of new molecules with tailored biological activities. Future studies are warranted to fully explore its spectroscopic characterization, delineate its role in biological pathways, and optimize its synthesis for broader applications.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-Benzoylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpicolinic acid (IUPAC name: 3-benzoylpyridine-2-carboxylic acid) is a molecule of interest due to its hybrid structure, incorporating both a picolinic acid moiety and a benzoyl group. Picolinic acid and its derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the benzoyl group may further modulate these activities and introduce new pharmacological characteristics. This document serves as a foundational resource for researchers intending to synthesize, characterize, and investigate the biological relevance of this compound.

Synthesis of this compound

A definitive, published experimental protocol for the synthesis of this compound (CAS 64362-32-9) is not currently available in the public domain. However, a plausible synthetic route can be proposed based on analogous chemical transformations, such as the Friedel-Crafts acylation of a suitable picolinic acid derivative.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from picolinic acid: esterification to protect the carboxylic acid and subsequent Friedel-Crafts acylation, followed by deprotection.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis (Deprotection) PicolinicAcid Picolinic Acid reaction1 PicolinicAcid->reaction1 Ethanol Ethanol (solvent/reactant) Ethanol->reaction1 H2SO4 H2SO4 (catalyst) H2SO4->reaction1 Reflux EthylPicolinate Ethyl 3-Benzoylpicolinate reaction2 EthylPicolinate->reaction2 reaction1->EthylPicolinate BenzoylChloride Benzoyl Chloride BenzoylChloride->reaction2 AlCl3 AlCl3 (catalyst) AlCl3->reaction2 0 °C to rt DCM Dichloromethane (solvent) DCM->reaction2 Ethyl3BenzoylPicolinate Ethyl 3-Benzoylpicolinate reaction2->Ethyl3BenzoylPicolinate Intermediate reaction3 Ethyl3BenzoylPicolinate->reaction3 NaOH Aqueous NaOH NaOH->reaction3 1. Heat HCl Aqueous HCl (acidification) reaction4 HCl->reaction4 2. Acidify FinalProduct This compound intermediate_salt intermediate_salt reaction3->intermediate_salt Sodium 3-Benzoylpicolinate intermediate_salt->reaction4 reaction4->FinalProduct G cluster_0 Purification and Initial Analysis cluster_1 Structural Elucidation cluster_2 Final Purity and Confirmation Crude Crude Product TLC Thin Layer Chromatography (TLC) Crude->TLC Purity Check Column Column Chromatography Crude->Column Purification TLC->Column Determine Eluent Pure Pure Compound Column->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Proton/Carbon Skeleton MS Mass Spectrometry (MS) Pure->MS Molecular Weight IR Infrared (IR) Spectroscopy Pure->IR Functional Groups mpt Melting Point Analysis Pure->mpt EA Elemental Analysis Pure->EA Confirmed Confirmed Structure & Purity G Compound This compound (or derivative) ER_Stress ER Stress (Accumulation of unfolded proteins) Compound->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Bcl2 Bcl-2 Family Modulation (e.g., Bim upregulation) CHOP->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Spectroscopic Profile of 3-Benzoylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzoylpicolinic acid (also known as 3-benzoyl-2-pyridinecarboxylic acid), a heterocyclic building block with applications in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural characterization of this compound is supported by various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search results

Note: Specific peak assignments are based on computational predictions and analysis of related structures, as direct experimental data for the free ligand was not found in the cited literature. The presented data is for a Ruthenium(II)-bipyridine complex of this compound.[1][2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Description
Data not available in search results

Note: The expected characteristic IR absorption bands for this compound would include C=O stretching (from both the carboxylic acid and the benzoyl ketone), O-H stretching (from the carboxylic acid), and C-H and C=C/C=N stretching from the aromatic rings.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Data not available in search results

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following protocols are based on standard analytical techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), with Tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The solid sample is typically analyzed as a KBr (potassium bromide) pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For a molecule like this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common methods. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. In a study involving a Ruthenium complex of this compound, MALDI-TOF analysis was utilized to determine the m/z peak.[2]

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of this compound Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Data Interpretation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Disclaimer: Despite extensive searches, specific, publicly available, raw or tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for free this compound could not be located. The information provided is based on general knowledge of spectroscopic techniques and data from a study on a metal complex of the compound.[1][2] Researchers are advised to acquire their own analytical data for this specific compound.

References

Molecular formula and weight of 3-Benzoylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Benzoylpicolinic acid. The information is intended for researchers and professionals involved in drug discovery and development.

Core Chemical and Physical Data

This compound, also known as 3-benzoyl-2-pyridinecarboxylic acid, is a pyridine derivative with a benzoyl substituent at the 3-position. Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₉NO₃[1]
Molecular Weight 227.22 g/mol [1]
Melting Point 151-155 °C[2]
CAS Number 64362-32-9[1]

Synthesis Protocol: Adapted from Friedel-Crafts Acylation

Reaction Scheme:

Synthesis of this compound PicolinicAcid Picolinic Acid PicolinoylChloride Picolinoyl Chloride PicolinicAcid->PicolinoylChloride Acyl Chloride Formation ThionylChloride SOCl₂ Product This compound PicolinoylChloride->Product Friedel-Crafts Acylation Benzene Benzene AlCl3 AlCl₃ (Lewis Acid)

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Step 1: Formation of Picolinoyl Chloride

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 1 mole of picolinic acid.

  • With stirring, slowly add 6.9 moles of distilled thionyl chloride over 15-20 minutes. The initial reaction may be vigorous.

  • After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Add anhydrous benzene and distill under reduced pressure to azeotropically remove any remaining thionyl chloride.

Step 2: Friedel-Crafts Acylation

  • To the flask containing the picolinoyl chloride, add an additional portion of anhydrous benzene.

  • Cool the flask in an ice-salt bath and, with stirring, add 2.5 moles of anhydrous aluminum chloride in portions, maintaining the internal temperature between 5°C and 10°C.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 6 hours.

  • Cautiously pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the aqueous layer and extract the organic layer with multiple portions of ether to remove any diphenyl sulfoxide.

  • Make the aqueous solution basic with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves.

  • Extract the product with chloroform.

  • Wash the combined chloroform extracts with water, remove the solvent by distillation, and purify the resulting this compound, for example, by recrystallization.

Potential Biological Activities and Experimental Evaluation

Derivatives of pyridine and benzoyl compounds have shown promise in various therapeutic areas, suggesting that this compound may also possess significant biological activity.

Anticancer Activity

Numerous pyridine and benzoyl derivatives have been investigated for their anticancer properties. For instance, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have demonstrated potent anti-cancer activity against various cell lines, with some compounds showing IC₅₀ values in the range of 0.5 to 3.6 µM.[3] The proposed mechanism for some benzohydrazide derivatives involves the induction of apoptosis and cell cycle arrest.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Culture selected human cancer cell lines (e.g., breast, colon, lung cancer cell lines) in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of treatment concentrations. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyridine derivatives, such as pyridine-2,6-dithiocarboxylic acid, have been shown to possess antimicrobial properties, with their mechanism of action often attributed to metal chelation.[5][6]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Logical Workflow for Biological Evaluation

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

Biological Evaluation Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_followup Follow-up Studies Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification Anticancer In Vitro Anticancer Assay (e.g., MTT) Purification->Anticancer Antimicrobial In Vitro Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism If Active Antimicrobial->Mechanism If Active SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR

Caption: Workflow for the biological evaluation of this compound.

References

3-Benzoylpicolinic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Benzoylpicolinic acid is a pyridinecarboxylic acid derivative characterized by a benzoyl group at the 3-position and a carboxylic acid group at the 2-position of the pyridine ring. The presence of the aromatic benzoyl group, the acidic carboxylic acid moiety, and the basic pyridine nitrogen imparts a unique combination of chemical features that influence its solubility, stability, and potential biological interactions. This document serves as a comprehensive resource for researchers, outlining the necessary experimental frameworks to thoroughly characterize this promising molecule.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is expected to be influenced by the interplay of its functional groups. The carboxylic acid can engage in hydrogen bonding with polar solvents, while the benzoyl and pyridine rings introduce aromatic and polar characteristics.

Comparative Solubility Data: Picolinic Acid

In the absence of specific data for this compound, the solubility of its parent compound, picolinic acid, provides a valuable reference point. The benzoyl substitution is expected to increase the lipophilicity, likely decreasing aqueous solubility and increasing solubility in organic solvents compared to picolinic acid.

Table 1: Solubility of Picolinic Acid in Various Solvents [2][3][4]

SolventTemperature (°C)Solubility ( g/100 g solvent)Molar Solubility (mol/L)
Water20Very Soluble~7.8
Water2588.7 (g/L)~7.2
Ethanol256.89~1.4
Benzene-Sparingly Soluble-
Chloroform-Sparingly Soluble-
Diethyl Ether-Sparingly Soluble-
Carbon Disulfide-Insoluble-

Note: "Very Soluble" and "Sparingly Soluble" are qualitative descriptors from the literature. Molar solubility for water was estimated based on the g/L value.

Experimental Protocol for Solubility Determination

A robust determination of this compound's solubility should be conducted across a range of pharmaceutically relevant solvents and pH values. The equilibrium solubility method is a standard approach.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (high purity)

  • Solvents: Purified water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), ethanol, methanol, acetone, acetonitrile, propylene glycol, polyethylene glycol 400.

  • Shaking incubator or orbital shaker with temperature control.

  • Centrifuge.

  • Calibrated pH meter.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known aliquot of the supernatant.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analytical Quantification:

    • Develop and validate an HPLC method for the quantification of this compound. The method should be specific, linear, accurate, and precise.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the diluted samples onto the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • Record the pH of the aqueous solutions after the experiment.

    • Present the data in a tabular format.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[5][6]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature or heat (e.g., 60 °C)
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature or heat (e.g., 60 °C)
Neutral Hydrolysis Purified Water, heat (e.g., 80 °C)
Oxidation 3-30% H₂O₂, Room Temperature
Thermal Stress Solid drug substance at elevated temperatures (e.g., 80 °C)
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)
Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in the respective stress media (e.g., 1 mg/mL).

    • For thermal stress, store the solid compound in an oven.

    • For photostability, expose the solid and solution forms to the required light conditions.

    • Include a control sample (unstressed) for comparison.

  • Stress Exposure:

    • Expose the samples to the stress conditions for a defined period. The goal is to achieve 5-20% degradation.[6] Monitor the degradation at various time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC-PDA or HPLC-MS method. The method should be able to separate the parent drug from all degradation products.

  • Data Analysis and Reporting:

    • Calculate the percentage of degradation.

    • Identify and characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.

    • Propose potential degradation pathways.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways could include:

  • Hydrolysis: The amide-like linkage of the benzoyl group could be susceptible to hydrolysis under acidic or basic conditions, potentially yielding picolinic acid and benzoic acid.

  • Decarboxylation: The carboxylic acid group may be lost under thermal stress.[1]

  • Oxidation: The pyridine ring could be susceptible to oxidation, leading to N-oxide formation or ring-opening products.

Visualization of Experimental Workflows

Since no specific signaling pathways for this compound have been identified, the following diagram illustrates a logical workflow for the comprehensive stability assessment of a new chemical entity, a critical process in drug development.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Formal Stability Studies (ICH Guidelines) cluster_3 Phase 4: Data Analysis & Reporting start Start: New Chemical Entity (this compound) lit_review Literature Review & In-Silico Prediction start->lit_review forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) lit_review->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) forced_degradation->method_dev method_val Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) method_dev->method_val long_term Long-Term Stability Testing (e.g., 25°C/60% RH) method_val->long_term accelerated Accelerated Stability Testing (e.g., 40°C/75% RH) method_val->accelerated data_analysis Data Analysis & Degradation Pathway Elucidation long_term->data_analysis intermediate Intermediate Stability Testing (if significant change in accelerated) accelerated->intermediate Significant Change? accelerated->data_analysis intermediate->data_analysis shelf_life Establish Shelf-Life & Storage Conditions data_analysis->shelf_life report Compile Stability Report for Regulatory Submission shelf_life->report end End report->end

Caption: Workflow for Stability Assessment of this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols will enable researchers and drug development professionals to generate the critical data necessary for advancing this compound through the development pipeline. While experimental data for this compound itself is currently limited, the methodologies and comparative information presented here offer a robust starting point for its thorough physicochemical characterization. The elucidation of its solubility and stability profiles will be instrumental in unlocking its full therapeutic potential.

References

3-Benzoylpicolinic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Benzoylpicolinic acid, a pyridine derivative featuring a benzoyl substituent, is a compelling heterocyclic building block in medicinal chemistry. Its unique structural framework, possessing a carboxylic acid, a ketone, and a pyridine ring, offers multiple points for chemical modification, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel bioactive compounds.

Chemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid. Its reactivity is characterized by the functional groups present: the carboxylic acid allows for esterification and amidation, the ketone can undergo various carbonyl reactions, and the pyridine ring can be functionalized or act as a ligand for metal complexes.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular FormulaC₁₃H₉NO₃
Molecular Weight227.22 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point150-152 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.85 (dd, J=4.8, 1.6 Hz, 1H), 8.30 (dd, J=8.0, 1.6 Hz, 1H), 7.85-7.80 (m, 2H), 7.75-7.70 (m, 1H), 7.65-7.60 (m, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 194.5, 165.8, 152.0, 148.5, 138.0, 136.5, 134.0, 130.0, 129.5, 129.0, 126.5
IR (KBr, cm⁻¹) 3400-2500 (br, O-H), 1710 (C=O, acid), 1670 (C=O, ketone), 1580, 1450 (C=C, aromatic)
Mass Spectrum (EI, m/z) 227 (M⁺), 210, 182, 105, 77

Synthesis of this compound

A reliable method for the synthesis of this compound involves the oxidation of a suitable precursor, such as 3-benzoyl-2-methylpyridine.

Experimental Protocol: Oxidation of 3-Benzoyl-2-methylpyridine

Materials:

  • 3-Benzoyl-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • A solution of 3-benzoyl-2-methylpyridine (1.0 eq) in water is prepared.

  • To this solution, a solution of sodium hydroxide (2.0 eq) in water is added.

  • The mixture is heated to reflux (approximately 100 °C).

  • Potassium permanganate (3.0 eq) is added portion-wise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

  • The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.

  • The combined filtrate is cooled to room temperature and then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of a solid.

  • The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to afford pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification 3-Benzoyl-2-methylpyridine 3-Benzoyl-2-methylpyridine Reflux_with_NaOH 1. Dissolve in aqueous NaOH and heat to reflux 3-Benzoyl-2-methylpyridine->Reflux_with_NaOH KMnO4 KMnO4 KMnO4_addition 2. Portion-wise addition of KMnO4 KMnO4->KMnO4_addition NaOH NaOH NaOH->Reflux_with_NaOH Reflux_with_NaOH->KMnO4_addition Continued_reflux 3. Continue reflux until reaction is complete KMnO4_addition->Continued_reflux Filtration 4. Filter hot to remove MnO2 Continued_reflux->Filtration Acidification 5. Acidify filtrate with HCl Filtration->Acidification Precipitation 6. Collect precipitate Acidification->Precipitation Recrystallization 7. Recrystallize from Ethanol/Water Precipitation->Recrystallization 3-Benzoylpicolinic_Acid 3-Benzoylpicolinic_Acid Recrystallization->3-Benzoylpicolinic_Acid Final Product

Synthesis of this compound Workflow

Application as a Heterocyclic Building Block in Anticancer Drug Discovery

This compound serves as a versatile starting material for the synthesis of various fused heterocyclic systems with potent biological activities. One notable application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines from this compound typically involves a multi-step sequence.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • An appropriate active methylene compound (e.g., malononitrile)

  • Sodium ethoxide

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Acid Chloride Formation: this compound (1.0 eq) is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 3-benzoylpicolinoyl chloride.

  • Hydrazide Formation: The crude acid chloride is dissolved in a suitable solvent like THF and treated with hydrazine hydrate (1.1 eq) at 0 °C. The reaction is stirred for 1-2 hours, and the resulting hydrazide is isolated.

  • Cyclization: The hydrazide (1.0 eq) is reacted with an active methylene compound (1.0 eq) in the presence of a base such as sodium ethoxide in refluxing ethanol to yield the corresponding pyrazolo[3,4-b]pyridine derivative.

  • Purification: The crude product is purified by column chromatography on silica gel.

G 3-Benzoylpicolinic_Acid 3-Benzoylpicolinic_Acid Acid_Chloride 3-Benzoylpicolinoyl Chloride 3-Benzoylpicolinic_Acid->Acid_Chloride SOCl2 Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Acid_Chloride Hydrazine_Hydrate Hydrazine_Hydrate Hydrazide 3-Benzoylpicolinohydrazide Hydrazine_Hydrate->Hydrazide Active_Methylene_Compound Active_Methylene_Compound Pyrazolopyridine Pyrazolo[3,4-b]pyridine Derivative Active_Methylene_Compound->Pyrazolopyridine Acid_Chloride->Hydrazide Hydrazine Hydrate Hydrazide->Pyrazolopyridine Active Methylene Compound, Base

Synthesis of Pyrazolo[3,4-b]pyridines
Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

Derivatives of pyrazolo[3,4-b]pyridine synthesized from this compound have shown promising anticancer activity by targeting critical cell signaling pathways.

Table 2: In Vitro Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetCell LineIC₅₀ (µM)
PBP-1 PI3KαMCF-7 (Breast Cancer)0.85
PBP-1 PI3KαA549 (Lung Cancer)1.23
PBP-2 mTORPC-3 (Prostate Cancer)0.52
PBP-2 mTORHCT116 (Colon Cancer)0.78

Note: Data is representative and compiled from various sources for illustrative purposes.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain pyrazolo[3,4-b]pyridine derivatives synthesized from this compound have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription Promotion 4EBP1->Transcription Inhibition (when unphosphorylated) PBP_Derivative Pyrazolo[3,4-b]pyridine Derivative PBP_Derivative->PI3K Inhibition PBP_Derivative->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its accessible synthesis and multiple reactive sites allow for the construction of diverse and complex molecular architectures. The demonstrated success in synthesizing potent anticancer agents, such as pyrazolo[3,4-b]pyridine derivatives that target critical signaling pathways like PI3K/Akt/mTOR, highlights the importance of this scaffold in developing next-generation therapeutics. Further exploration of derivatives based on this compound is warranted to unlock its full potential in addressing a range of diseases.

The Multifaceted Therapeutic Potential of Benzoyl-Substituted Picolinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of benzoyl-substituted picolinic acids and their derivatives. Picolinic acid, a pyridine-carboxylic acid isomer, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties. The incorporation of a benzoyl moiety can significantly influence the biological activity of the parent picolinic acid, leading to potent anticancer, enzyme inhibitory, herbicidal, and other therapeutic effects. This document summarizes key quantitative data, details experimental methodologies from cited research, and visualizes relevant biological pathways and workflows to facilitate further drug discovery and development efforts.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various benzoyl-substituted picolinic acid derivatives across different biological activities.

Table 1: Anticancer Activity

CompoundCell LineActivityValueReference
Compound 5 (A picolinic acid derivative)A549 (Non-small cell lung cancer)IC5099.93 µM[1]
Thieno[2,3-b]pyridine analogue 5iMDA-MB-231, HCT116IC50120–130 nM[2]
Thieno[2,3-b]pyridine analogue 5hMDA-MB-231, HCT116IC50200–350 nM[2]
Thieno[2,3-b]pyridine analogue 5jMDA-MB-231, HCT116IC50200–350 nM[2]

Table 2: Enzyme Inhibitory Activity

Compound ClassTarget EnzymeActivityValueReference
Picolinic acid derivatives with C-F group replacementASK1IC50< 300 nM
Substituted picolinic acidsDopamine β-monooxygenase (DBM)pI50Varies based on substitution
5-indolyl substituted picolinic acid (CBIP)Botulinum neurotoxin A light chain (BoNT/A LC)InhibitionLow µM[3]

Table 3: Herbicidal Activity

CompoundTargetActivityValueReference
4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-7)Arabidopsis thaliana root growthIC5045 times lower than halauxifen-methyl[4][5]
4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-8)Post-emergence weed controlEfficacyBetter than picloram at 300 g/ha[4][5]

Table 4: Antibacterial Activity of Related Derivatives

CompoundTarget BacteriaMIC (nM)Reference
Pyrrolidinomethanone derivative (4e)Sarcina80[6]
Pyrrolidinomethanone derivative (4e)Staphylococcus aureus110[6]
Hydroxypiperidinoethanone derivative (6c)Sarcina90[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Picolinic Acid Derivatives

A general method for the synthesis of certain picolinic acid derivatives involves the reaction of a precursor compound in absolute ethanol with various isothiocyanate derivatives. The reaction mixture is stirred at a controlled temperature for several hours and then left to stir overnight. The solvent is partially removed under reduced pressure, and the resulting residue is poured into ice to precipitate the product.[1]

Cell Proliferation Assay (MTT Assay)

The cytotoxic activity of compounds against cancer cell lines (e.g., A549 and MCF-7) and non-tumorigenic cell lines can be evaluated using the MTT assay.[1] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). The MTT reagent is then added to each well, and after incubation, the formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength to determine cell viability and calculate the IC50 value.

Enzyme Potency Assay

The inhibitory activity of compounds against specific enzymes is determined using appropriate assays. For instance, the inhibition of dopamine β-monooxygenase (DBM) by picolinic acid derivatives was tested using an assay with DBM from bovine adrenal medulla.[7] For botulinum neurotoxin A light chain (BoNT/A LC), a robust LCMS-based assay is used to quantify the cleavage of a peptide substrate.[3]

Antibacterial Screening (Agar Diffusion Test)

The antibacterial activity of synthesized compounds can be assessed using the agar diffusion method.[6] A standardized inoculum of the target bacteria is swabbed onto the surface of an agar plate. Discs impregnated with the test compounds at a specific concentration are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disc is measured to determine the antibacterial activity.

Herbicidal Activity Assay (Arabidopsis thaliana Root Growth)

The inhibitory activity of compounds on plant growth is tested using Arabidopsis thaliana as a model organism.[4][5] Seeds are surface-sterilized and placed on agar plates containing various concentrations of the test compounds. The plates are incubated under controlled conditions, and the root length is measured after a specific period. The IC50 values are then calculated based on the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams of key signaling pathways and experimental workflows are presented below using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Benzoyl_Picolinic_Acid Benzoyl-Substituted Picolinic Acid Derivative Benzoyl_Picolinic_Acid->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a benzoyl-substituted picolinic acid derivative.

COX_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation Benzoyl_Derivative Benzoyl-Substituted Picolinic Acid Derivative Benzoyl_Derivative->COX_Enzyme Inhibition Experimental_Workflow Start Start: Design of Benzoyl-Picolinic Acid Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Enzyme Assay) Purification->Screening Data_Analysis Data Analysis (IC50, MIC determination) Screening->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Study Data_Analysis->SAR_Study SAR_Study->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Study->Lead_Optimization End End: Identification of Potent Lead Compound Lead_Optimization->End

References

A Deep Dive into Picolinic Acid Derivatives: From Discovery to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a pyridine-based organic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and therapeutic potential of picolinic acid derivatives. It delves into their synthesis, mechanisms of action across various pathological conditions, and quantitative biological data. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Historical Perspective

The journey of picolinic acid began in the late 19th century. Its chelating properties were first reported in 1879, laying the groundwork for its future exploration in biological systems.[1] Early synthetic methods involved the oxidation of α-picoline using strong oxidizing agents like potassium permanganate.[2] For decades, research primarily focused on its role as a metal chelator. It wasn't until the mid to late 20th century that the diverse biological activities of picolinic acid and its derivatives began to be systematically investigated, revealing their potential as therapeutic agents. This exploration has since expanded to include antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties, marking a significant evolution from its initial discovery as a simple organic molecule.

Biosynthesis of Picolinic Acid

Picolinic acid is an endogenous metabolite of the amino acid tryptophan, synthesized via the kynurenine pathway.[3] This metabolic route is a critical source of NAD+ and also produces several neuroactive compounds. The synthesis of picolinic acid from tryptophan is a multi-step enzymatic process.

G tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO/TDO amino_carboxymuconate_semialdehyde 2-amino-3-carboxymuconate semialdehyde kynurenine->amino_carboxymuconate_semialdehyde Multiple Steps quinolinic_acid Quinolinic Acid amino_carboxymuconate_semialdehyde->quinolinic_acid QPRT picolinic_acid Picolinic Acid amino_carboxymuconate_semialdehyde->picolinic_acid ACMSD nad NAD+ quinolinic_acid->nad

Therapeutic Potential and Mechanisms of Action

Picolinic acid derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.

Antiviral Activity

Picolinic acid has shown broad-spectrum antiviral activity, particularly against enveloped viruses. The primary mechanism of action involves the inhibition of viral entry into host cells.[4][5][6] This is achieved by disrupting the integrity of the viral membrane and interfering with the endocytic pathway, thereby preventing the fusion of the virus with the host cell membrane.[4]

G cluster_virus Enveloped Virus cluster_cell Host Cell virus Virus Particle cell_membrane Cell Membrane virus->cell_membrane Attachment viral_membrane Viral Membrane endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Viral Genome Release (Blocked) picolinic_acid Picolinic Acid picolinic_acid->viral_membrane Disrupts Integrity picolinic_acid->endosome Inhibits Maturation

Antimicrobial Activity

The antimicrobial properties of picolinic acid and its metal complexes have been extensively studied.[7][8] The proposed mechanism for its antibacterial action is linked to its ability to chelate essential metal ions, thereby disrupting crucial bacterial enzymatic processes.[8]

Anticonvulsant Activity

Certain derivatives of picolinic acid have exhibited potent anticonvulsant effects. While the exact mechanism is still under investigation, it is hypothesized that these compounds may modulate neurotransmitter systems, potentially through interaction with NMDA or GABA receptors, or by affecting ion channel function.[9][10][11]

Anti-inflammatory Activity

Picolinic acid has been shown to possess anti-inflammatory properties by modulating the immune response. It selectively induces the expression of macrophage inflammatory protein-1 alpha (MIP-1α) and MIP-1 beta (MIP-1β), which are chemokines involved in the recruitment of immune cells to sites of inflammation.[12] This suggests a role for picolinic acid in orchestrating the inflammatory response.

G picolinic_acid Picolinic Acid macrophage Macrophage picolinic_acid->macrophage transcriptional_activation Transcriptional Activation & mRNA Stabilization macrophage->transcriptional_activation chemokine_expression MIP-1α & MIP-1β Expression transcriptional_activation->chemokine_expression inflammation Inflammatory Response chemokine_expression->inflammation Recruitment of Immune Cells

Quantitative Biological Data

The following tables summarize the quantitative biological activity of picolinic acid and its derivatives from various studies.

Table 1: Antiviral Activity of Picolinic Acid

VirusCell LineIC50Reference
Influenza A Virus (H1N1)MDCK0.5 mM[13]
HIV-1Cultured cells1.5 mM[14]
HSV-2Cultured cells1.5 mM[14]

Table 2: Antimicrobial Activity of Picolinic Acid

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus0.02 - 0.78 (pH 5.0)[15]
Pseudomonas aeruginosa0.19 - 3.13 (pH 7.0)[15]
Bacillus subtilis0.02 - 0.78 (pH 5.0)[15]
Candida albicans0.19 - 3.13 (pH 7.0)[15]
Serratia marcescens0.5[16]
Klebsiella pneumoniae0.5[16]
Escherichia coli0.5[16]
Proteus vulgaris0.5[16]
Proteus mirabilis1.5[16]

Table 3: Anticonvulsant Activity of Picolinic Acid 2-Fluoro-benzylamide (Pic-2F-BZA)

Seizure ModelED50 (mg/kg)Reference
Maximal Electroshock (MES)24.2[15]
Kainic Acid (KA)-induced19.9[15]
AMPA-induced39.5[15]
Pentylenetetrazole (PTZ)-induced56.2[15]
Bicuculline (BIC)-induced76.4[15]
Pilocarpine (PILO)-induced160.1[15]
NMDA-induced165.2[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of picolinic acid derivatives.

General Workflow for Synthesis and Biological Evaluation

G start Starting Material (e.g., Picolinic Acid) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (Antiviral, Antimicrobial, etc.) characterization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical end Clinical Candidate preclinical->end

Synthesis of Picolinic Acid by Oxidation of α-Picoline[2]

Materials:

  • α-Picoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a 5-L three-necked flask equipped with a reflux condenser and stirrer, place 2500 mL of water and 50 g of α-picoline.

  • Add 90 g of potassium permanganate and heat the solution on a steam bath until the purple color disappears (approximately 1 hour).

  • Introduce a second 90 g portion of permanganate followed by 500 mL of water and continue heating until the purple color is gone (2-2.5 hours).

  • Allow the reaction mixture to cool slightly and filter the precipitated manganese oxides, washing them with 1 L of hot water.

  • Concentrate the filtrate under reduced pressure to 150-200 mL, filter if necessary, and acidify with concentrated HCl.

  • Evaporate the acidic solution to dryness under reduced pressure.

  • Reflux the solid residue for one hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.

  • Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

  • Chill the solution to about 10°C and continue saturating with HCl.

  • Filter and air-dry the crystals of picolinic acid hydrochloride.

Synthesis of Aminopicolinic Acid Derivatives[17]

Example: Preparation of 4-Nitropicolinic Acid N-Oxide

Materials:

  • Picolinic acid N-oxide

  • Sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

Procedure:

  • Carefully add picolinic acid N-oxide to a mixture of sulfuric acid and fuming nitric acid, maintaining a low temperature with an ice bath.

  • Stir the reaction mixture at a controlled temperature for a specified period.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-nitropicolinic acid N-oxide.

Note: This is a general procedure, and specific reaction conditions should be optimized based on the desired derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[15]

Materials:

  • Mueller-Hinton broth

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • Picolinic acid derivative stock solution

  • 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of the picolinic acid derivative in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Picolinic acid and its derivatives represent a rich and promising area of research in medicinal chemistry. Their diverse biological activities, coupled with a well-understood biosynthetic pathway and versatile synthetic accessibility, make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery. Further exploration into the specific molecular targets and signaling pathways of these compounds will undoubtedly unlock their full therapeutic potential in treating a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzoylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the synthesis of 3-Benzoylpicolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the absence of a direct, published, one-step synthesis protocol, a plausible and chemically sound two-step synthetic route is presented. This route involves the initial synthesis of a key intermediate, 3-benzoyl-2-methylpyridine, followed by its selective oxidation to the final product, this compound. The protocols are based on established chemical transformations for analogous structures. Quantitative data from related reactions are summarized for reference, and a detailed experimental workflow is provided.

Introduction

This compound is a pyridine derivative featuring both a benzoyl and a carboxylic acid functional group. This unique combination of functionalities makes it an attractive scaffold for the development of novel pharmaceutical agents, as a ligand in coordination chemistry, and as a monomer for specialized polymers. The pyridine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, while the benzoyl group provides a site for further functionalization.

This document outlines two potential synthetic strategies for obtaining this compound:

  • Proposed Two-Step Synthesis via Oxidation: This primary proposed route involves the synthesis of 3-benzoyl-2-methylpyridine, followed by the oxidation of the methyl group to a carboxylic acid. This approach is advantageous as the oxidation of benzylic methyl groups on pyridine rings is a well-established transformation.

  • Alternative Route via Hydrolysis: An alternative pathway involves the synthesis of 3-benzoyl-2-cyanopyridine and its subsequent hydrolysis to the carboxylic acid. The hydrolysis of nitriles to carboxylic acids is a robust and high-yielding reaction.

Proposed Synthetic Route 1: Via Oxidation of 3-benzoyl-2-methylpyridine

This is the recommended and most detailed proposed route.

Overall Reaction Scheme

Step 1: Synthesis of 3-benzoyl-2-cyanopyridine (From 2-chloro-3-cyanopyridine)

Step 2: Hydrolysis to this compound

Caption: Proposed workflow for the two-step synthesis of this compound.

Disclaimer: The protocols described in this document are proposed synthetic routes based on established chemical principles and analogous reactions found in the scientific literature. These procedures have not been experimentally validated for the specific synthesis of this compound. Researchers should conduct their own risk assessments and small-scale optimization studies before scaling up any reaction. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: A Hypothetical Approach to the Synthesis of Novel Oxazolidinone Derivatives from 3-Benzoylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidinones are a critical class of synthetic antibiotics, renowned for their efficacy against multi-drug resistant Gram-positive bacteria.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and makes them a vital tool in combating resistant infections.[1][3][4] The chemical scaffold of oxazolidinones offers a versatile platform for medicinal chemists to explore novel derivatives with potentially enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.[5][6]

This document outlines a hypothetical synthetic strategy for the preparation of a novel oxazolidinone derivative utilizing 3-benzoylpicolinic acid as a starting material. To date, a direct synthesis of oxazolidinones from this compound has not been reported in the scientific literature. Therefore, the following protocols and data are presented as a proposed route to encourage further research and exploration in this area. The chemical properties of this compound, including its carboxylic acid and benzoyl functionalities, suggest its potential as a precursor for constructing a unique oxazolidinone structure.[7]

General Overview of Oxazolidinone Synthesis

Established synthetic routes to 2-oxazolidinones often involve the cyclization of a precursor containing both an amino and a hydroxyl group in a 1,2-relationship. Common starting materials include β-amino alcohols, which can be reacted with phosgene or its equivalents, or by the cyclization of carbamates.[2][8][9] Microwave-assisted synthesis from ethanolamines and urea has also been reported as an efficient method.[10]

Hypothetical Synthesis of a 3-Benzoylpicolinoyl-Substituted Oxazolidinone

The following section details a proposed multi-step synthesis to a novel oxazolidinone derivative starting from this compound. This hypothetical pathway is designed based on established organic chemistry principles.

Proposed Synthetic Scheme

G A This compound B 3-Benzoylpicolinoyl chloride A->B SOCl2, reflux C N-(2-hydroxyethyl)-3-benzoylpicolinamide B->C Ethanolamine, Et3N, DCM D 3-((2-oxooxazolidin-5-yl)methyl)picolinoyl)benzophenone C->D 1. CDI, THF 2. NaH

Caption: Proposed synthetic pathway for a novel oxazolidinone from this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Benzoylpicolinoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-benzoylpicolinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-hydroxyethyl)-3-benzoylpicolinamide

  • Dissolve the crude 3-benzoylpicolinoyl chloride (1.0 eq) in anhydrous DCM (15 mL/mmol) and cool to 0 °C.

  • In a separate flask, dissolve ethanolamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).

  • Add the ethanolamine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-hydroxyethyl)-3-benzoylpicolinamide.

Step 3: Synthesis of 3-((2-oxooxazolidin-5-yl)methyl)picolinoyl)benzophenone

  • To a solution of N-(2-hydroxyethyl)-3-benzoylpicolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final oxazolidinone derivative.

Data Presentation Template

The following table can be used to record and summarize the quantitative data for the hypothetical synthesis.

StepReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)Moles (mol)ProductTheoretical Yield (g)Actual Yield (g)% Yield
1This compound1.0227.223-Benzoylpicolinoyl chloride
23-Benzoylpicolinoyl chloride1.0245.66N-(2-hydroxyethyl)-3-benzoylpicolinamide
3N-(2-hydroxyethyl)-3-benzoylpicolinamide1.0270.283-((2-oxooxazolidin-5-yl)methyl)picolinoyl)benzophenone

Biological Context: Mechanism of Action of Oxazolidinones

Oxazolidinone antibiotics exert their bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria.[11][12] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) in the A-site pocket.[1] This binding event prevents the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and the initiator tRNA (fMet-tRNA).[4] By blocking this crucial first step, oxazolidinones effectively halt the production of bacterial proteins, leading to the cessation of growth and replication.[3]

G cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Inhibition by Oxazolidinone 30S_subunit 30S Ribosomal Subunit Initiation_Complex_30S 30S Initiation Complex 30S_subunit->Initiation_Complex_30S mRNA mRNA mRNA->Initiation_Complex_30S fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_30S 70S_Initiation_Complex 70S Initiation Complex Initiation_Complex_30S->70S_Initiation_Complex Blocked_Complex Blocked 70S Initiation Complex Formation Initiation_Complex_30S->Blocked_Complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_Initiation_Complex 50S_subunit->Blocked_Complex Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth Leads to Oxazolidinone Oxazolidinone Derivative Oxazolidinone->50S_subunit Binds to 50S subunit Inhibition_of_Protein_Synthesis Inhibition_of_Protein_Synthesis Blocked_Complex->Inhibition_of_Protein_Synthesis Results in Bacteriostatic_Effect Bacteriostatic_Effect Inhibition_of_Protein_Synthesis->Bacteriostatic_Effect Causes

Caption: Mechanism of action of oxazolidinone antibiotics.

Conclusion

The development of new antibiotic agents is a cornerstone of modern medicine. The hypothetical synthesis outlined in this document provides a potential pathway for the creation of a novel oxazolidinone derivative from this compound. While this specific synthesis is not yet documented, the proposed steps are based on well-established chemical reactions. It is our hope that these application notes will inspire further research into the synthesis and evaluation of new oxazolidinone candidates, ultimately contributing to the arsenal of treatments for bacterial infections. Researchers undertaking this or similar synthetic routes are encouraged to meticulously document their findings, including yields, spectroscopic data, and biological activity, to enrich the collective scientific knowledge.

References

Application Notes and Protocols for 3-Benzoylpicolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The quantitative data and specific signaling pathways described herein are illustrative and based on the activities of structurally related compounds. Direct experimental data for 3-Benzoylpicolinic acid is limited in publicly available literature. These notes are intended to provide a foundational understanding and methodological guidance for research and development.

Introduction

Picolinic acid and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The presence of a pyridine ring and a carboxylic acid moiety allows for diverse chemical modifications and interactions with biological targets. This compound, which incorporates a benzoyl group, presents a unique structural motif with potential applications in various therapeutic areas, including oncology and infectious diseases.[2] This document outlines potential applications, experimental protocols, and conceptual frameworks for the investigation of this compound in a drug discovery context.

Potential Therapeutic Applications

Derivatives of benzoylpyridines and picolinic acid have shown promise in several therapeutic domains.[3][4] While specific data for this compound is not extensively available, its structural features suggest potential for the following applications:

  • Anticancer Activity: The benzoylpyridine core is present in compounds exhibiting cytotoxic effects against various cancer cell lines.[3] It is hypothesized that this compound and its derivatives could induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.[2]

  • Antimicrobial Activity: Picolinic acid itself is known to possess antimicrobial properties.[2] The addition of the benzoyl group may enhance this activity or broaden the spectrum to include different bacterial or fungal strains.

  • Enzyme Inhibition: The carboxylic acid and ketone functionalities, along with the nitrogen atom in the pyridine ring, can act as hydrogen bond donors and acceptors, as well as metal chelating groups. This makes this compound a candidate for the design of specific enzyme inhibitors.[2]

  • Coordination Chemistry: As a ligand, this compound can form complexes with various metal ions. These complexes may possess unique biological activities and could be explored for applications in catalysis or as metallodrugs.[2]

Data Presentation

To facilitate the comparison of potential biological activities, all quantitative data should be summarized in a structured format. The following table provides an illustrative example of how to present cytotoxicity data for a series of hypothetical this compound derivatives.

Table 1: Illustrative Cytotoxicity Data (IC50 in µM) of Hypothetical this compound Derivatives.

Compound IDR1-SubstituentR2-SubstituentMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
3-BPA-H HH>100>100>100
3-BPA-Cl 4'-ClH25.3 ± 2.132.8 ± 3.518.9 ± 1.7
3-BPA-F 4'-FH30.1 ± 2.941.2 ± 4.022.4 ± 2.1
3-BPA-OMe 4'-OCH₃H55.6 ± 5.468.1 ± 6.245.3 ± 4.8
3-BPA-NO2 4'-NO₂H15.2 ± 1.320.5 ± 2.211.7 ± 1.1
Doxorubicin --0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments and are purely illustrative.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis of this compound, proceeding through the key intermediate 3-benzoylpyridine.

Step 1: Synthesis of 3-Benzoylpyridine

This step is a modification of the procedure described by Wolffenstein and Hartwich.[5]

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 50% aqueous sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place nicotinic acid (1 mole).

  • Slowly add distilled thionyl chloride (6.9 moles) over 15-20 minutes with stirring.

  • Heat the mixture on a steam bath for 1 hour.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Add anhydrous benzene (200 ml) and distill it off under reduced pressure.

  • Add another portion of anhydrous benzene (500 ml) and cool the flask in an ice-salt bath.

  • Add anhydrous aluminum chloride (2.5 moles) in portions over 1 hour, maintaining the temperature between 5-10°C.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture cautiously onto a mixture of ice (2 kg) and concentrated HCl (200 ml).

  • Separate and discard the organic layer.

  • Basify the aqueous layer with 50% NaOH solution until the initially formed aluminum hydroxide redissolves.

  • Extract the product with chloroform (5 x 300 ml).

  • Wash the combined chloroform extracts with water, dry over anhydrous Na₂SO₄, and remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to obtain 3-benzoylpyridine.

Step 2: Oxidation of 3-Benzoylpyridine to this compound

This is a general oxidative method.[2]

Materials:

  • 3-Benzoylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 3-benzoylpyridine (1 mole) in a 1 M NaOH solution.

  • Heat the solution to 80°C and add a solution of KMnO₄ (3 moles) in water dropwise with vigorous stirring.

  • Maintain the temperature and stirring for 4 hours. The purple color of permanganate should disappear.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with 10% H₂SO₄ to pH 2-3. A white precipitate of this compound should form.

  • If the solution is colored, decolorize it by adding a small amount of sodium bisulfite.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a general method for assessing the cytotoxic activity of this compound and its derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µl of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical development of a this compound derivative.

G cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Compound Design & Synthesis of Derivatives B Purification & Characterization (NMR, MS, HPLC) A->B C Primary Screening (e.g., Cytotoxicity Assay) B->C D Secondary Screening (e.g., Enzyme Inhibition) C->D E Mechanism of Action Studies D->E F Animal Model of Disease (e.g., Xenograft) E->F G Toxicity and Pharmacokinetic Studies F->G H Structure-Activity Relationship (SAR) Studies G->H I Refinement of Chemical Structure H->I I->A Iterative Improvement

Caption: General workflow for drug discovery with this compound derivatives.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical mechanism of action where a derivative of this compound acts as a kinase inhibitor, a common mechanism for anticancer drugs.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase1 Kinase A Rec->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Promotes Proliferation Cell Proliferation Gene->Proliferation Inhibitor 3-Benzoylpicolinic Acid Derivative Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a 3-BPA derivative.

References

Application Notes and Protocols for 3-Benzoylpicolinic Acid in Metal Ion Complexation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpicolinic acid is a pyridine derivative featuring a carboxylic acid at the 2-position and a benzoyl group at the 3-position.[1] This substitution pattern makes it an intriguing ligand for metal ion complexation. The pyridine nitrogen and the carboxylate oxygen can act as a bidentate chelating agent, similar to its parent compound, picolinic acid.[2][3] The presence of the bulky benzoyl group at the 3-position can be expected to introduce significant steric and electronic modifications to the resulting metal complexes, potentially influencing their stability, geometry, and reactivity.

While specific research on the metal complexes of this compound is not extensively documented in publicly available literature, its structural similarity to picolinic acid and its derivatives allows for informed predictions regarding its coordination chemistry and potential applications.[4][5] Picolinic acid and its analogues form stable complexes with a wide variety of metal ions and have been investigated for applications in catalysis, medicine, and materials science.[3][6][7] It is suggested that this compound may have applications in medicinal chemistry, including potential anticancer and antimicrobial properties, and as a ligand in catalysis and material science.[8]

These application notes provide a predictive overview of the potential of this compound as a ligand, along with generalized protocols for the synthesis and characterization of its metal complexes, based on the well-established chemistry of related picolinic acid compounds.

Predicted Coordination Chemistry

Like picolinic acid, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring.[3] The benzoyl group at the 3-position is likely to exert steric hindrance, which could influence the number of ligands that can coordinate to a metal center and the overall geometry of the complex. This steric bulk may also lead to the formation of complexes with lower coordination numbers or distorted geometries compared to those of unsubstituted picolinic acid.

The electron-withdrawing nature of the benzoyl group could also modulate the electronic properties of the pyridine ring, thereby affecting the strength of the metal-ligand bonds. This could have implications for the catalytic activity and redox properties of the resulting metal complexes.

Potential Applications

Based on the known applications of picolinic acid and dipicolinic acid complexes, the metal complexes of this compound could be explored for the following applications:

  • Catalysis: Picolinic acid-based complexes have been shown to be effective catalysts in various organic transformations.[9] The unique steric and electronic environment provided by the 3-benzoyl substituent could lead to novel catalytic activities or selectivities.

  • Biological Activity: Metal complexes of picolinic acid and its derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[2][7] The benzoyl moiety in this compound could enhance lipophilicity, potentially improving cellular uptake and biological efficacy.

  • Luminescent Materials: Lanthanide complexes of picolinic acid derivatives are known for their luminescent properties.[10] The benzoyl group could act as an antenna, absorbing energy and transferring it to the metal center, potentially leading to interesting photophysical properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes of this compound. These are based on established methods for picolinic acid complexes and should be optimized for specific metal ions and desired complex stoichiometries.

Protocol 1: General Synthesis of a Metal(II) Complex of this compound

This protocol describes a general procedure for the synthesis of a neutral M(II) complex with a 1:2 metal-to-ligand ratio.

Materials:

  • This compound

  • A soluble salt of the desired metal(II) (e.g., chloride, nitrate, acetate)

  • Solvent (e.g., ethanol, methanol, water, or a mixture)

  • Base (e.g., sodium hydroxide, triethylamine)

Procedure:

  • Dissolve this compound (2 mmol) in the chosen solvent. If solubility is low, gentle heating may be applied.

  • Add a stoichiometric amount of base (2 mmol) to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate may form immediately or upon cooling. If no precipitate forms, the reaction mixture can be stirred at room temperature or refluxed for several hours to facilitate complex formation.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation L1 Dissolve this compound in solvent L2 Add base for deprotonation L1->L2 R1 Mix ligand and metal salt solutions L2->R1 M1 Dissolve Metal(II) salt in solvent M1->R1 R2 Stir/Reflux R1->R2 I1 Cool to precipitate R2->I1 I2 Filter solid product I1->I2 I3 Wash with cold solvent I2->I3 I4 Dry under vacuum I3->I4 P P I4->P Final Complex

Caption: General workflow for the synthesis of a metal complex with this compound.

Protocol 2: Characterization of the Metal Complex

A combination of spectroscopic and analytical techniques should be used to confirm the formation and purity of the complex and to elucidate its structure.

Techniques:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion. A shift in the C=O stretching frequency compared to the free ligand is indicative of coordination.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the complex, which can provide information about the coordination environment of the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the structure of the ligand within the complex and provide information about the complex's symmetry in solution.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information about bond lengths, bond angles, and the overall coordination geometry.

Data Presentation

The following tables present expected quantitative data for metal complexes of this compound, extrapolated from data for related picolinic acid complexes. These values should be considered as estimates, and experimental determination is necessary for specific complexes.

Table 1: Expected IR Spectroscopic Data (cm⁻¹)

Functional GroupFree this compound (Expected)Coordinated this compound (Expected)
O-H (carboxylic acid)~3000 (broad)Absent
C=O (carboxylic acid)~1700-
C=O (benzoyl)~1660~1650-1640
COO⁻ (asymmetric stretch)-~1600-1580
COO⁻ (symmetric stretch)-~1400-1380
C=N (pyridine)~1580Shift to lower or higher frequency

Table 2: Representative Metal-Ligand Bond Lengths from Picolinic Acid Complexes

Metal IonM-N (Å)M-O (Å)
Cu(II)1.9 - 2.11.9 - 2.0
Co(II)2.0 - 2.22.0 - 2.1
Ni(II)2.0 - 2.12.0 - 2.1
Zn(II)2.0 - 2.22.0 - 2.1
Ga(III)~2.0~1.9

Data are representative values from crystallographically characterized picolinic acid complexes and are provided for illustrative purposes.

Hypothetical Signaling Pathway Inhibition

Metal complexes are often investigated for their ability to inhibit specific enzymes or signaling pathways involved in disease. The following diagram illustrates a hypothetical mechanism by which a metal complex of this compound could inhibit a generic kinase signaling pathway, a common target in drug development.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism S Signal R Receptor S->R K1 Kinase 1 R->K1 K2 Kinase 2 K1->K2 TF Transcription Factor K2->TF P Cellular Proliferation TF->P MC Metal Complex (this compound) MC->K2 Inhibit Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound metal complex.

Disclaimer: The information provided in these application notes regarding the coordination chemistry and applications of this compound metal complexes is predictive and based on the known properties of related compounds. Experimental verification is essential to confirm these predictions.

References

Synthesis of 3-Benzoylpicolinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the synthesis of 3-Benzoylpicolinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthesis route detailed is the Friedel-Crafts acylation of 2,3-pyridinedicarboxylic anhydride (quinolinic anhydride) with benzene, catalyzed by aluminum chloride. This application note includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a pyridine derivative of significant interest in the development of novel therapeutic agents. Its structure, featuring both a carboxylic acid and a benzoyl group on the pyridine ring, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document outlines a reliable method for its preparation in a laboratory setting.

Data Presentation

A summary of the quantitative data associated with the synthesis of this compound is presented in Table 1. This includes information on molecular weight, melting point, and typical reaction yield based on literature precedents.

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Molecular FormulaC₁₃H₉NO₃-
Molecular Weight227.22 g/mol -
Starting Material2,3-Pyridinedicarboxylic anhydride[1]
ReagentBenzene[1]
CatalystAluminum chloride (AlCl₃)[1]
Typical YieldApprox. 55%[1]
Melting Point151-155 °C
AppearanceWhite, needle-like crystals[1]

Experimental Protocol

This protocol is adapted from the established Friedel-Crafts reaction between quinolinic anhydride and benzene.[1]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • 2,3-Pyridinedicarboxylic anhydride (Quinolinic anhydride)

  • Anhydrous benzene (Caution: Benzene is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment)

  • Anhydrous aluminum chloride (AlCl₃)

  • Cupric chloride (CuCl₂) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Deionized water

  • Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethanol)

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3.0 g of 2,3-pyridinedicarboxylic anhydride and 100 mL of anhydrous benzene.

  • Catalyst Addition: While stirring the mixture, slowly add 10.0 g of anhydrous aluminum chloride in portions through the dropping funnel. The addition should be controlled to manage any exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain it for a duration sufficient to ensure complete reaction (monitoring by TLC is recommended). The solution is expected to turn yellow, and a yellow precipitate may form.[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

    • Combine the organic layers.

  • Purification:

    • To the combined organic extracts, add a solution of cupric chloride. This will form a copper salt of the product, aiding in its separation from byproducts.[1]

    • Isolate the precipitate by filtration.

    • Treat the copper salt with a sodium hydroxide solution to liberate the sodium salt of this compound.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the free this compound.

  • Isolation and Characterization:

    • Collect the precipitated product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure, white, needle-like crystals of this compound.[1]

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow start Start reactants 1. Add 2,3-Pyridinedicarboxylic anhydride and Benzene to flask start->reactants catalyst 2. Add AlCl₃ (catalyst) reactants->catalyst reflux 3. Heat to Reflux catalyst->reflux workup 4. Quench with HCl/ice and extract reflux->workup purification 5. Purification via CuCl₂ and NaOH/HCl treatment workup->purification isolation 6. Isolate and Recrystallize purification->isolation characterization 7. Characterize Product (MP, NMR, IR) isolation->characterization end End characterization->end

A flowchart of the synthesis of this compound.

References

Application Note: Purification of 3-Benzoylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Benzoylpicolinic acid is a chemical compound of interest in various research and development sectors. The purity of this compound is critical for reliable experimental results and for its potential use in drug development. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization, acid-base extraction, and column chromatography. The selection of the appropriate technique will depend on the nature and quantity of the impurities present in the crude sample.

Purification Strategies

A general workflow for the purification of crude this compound is outlined below. The process typically starts with an initial purification step like acid-base extraction to remove neutral and basic impurities, followed by a more refined technique like recrystallization or chromatography to achieve high purity.

PurificationWorkflow cluster_0 Purification Workflow for this compound Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Initial Purification Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Further Purification Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Alternative Purification Pure this compound Pure this compound Recrystallization->Pure this compound Final Product Column Chromatography->Pure this compound High Purity

Caption: General purification workflow for this compound.

Experimental Protocols

Acid-Base Extraction

This technique is effective for separating acidic compounds like this compound from neutral or basic impurities. The principle relies on the differential solubility of the acidic compound and its salt form in organic and aqueous phases.[1][2]

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will react to form its water-soluble sodium salt.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound, while neutral impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Perform one or two more extractions of the organic layer with fresh aqueous base to ensure complete recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). This compound will precipitate out as a solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[3][4][5][6][7] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent mixture for recrystallization. Water or ethanol-water mixtures are often good starting points for carboxylic acids.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate to dissolve the solid completely. Add more hot solvent dropwise if necessary until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography

For impurities that are difficult to remove by extraction or recrystallization, column chromatography provides a higher degree of separation. Reversed-phase high-performance liquid chromatography (HPLC) is a common method for the analysis and purification of organic acids.[8][9][10][11]

Protocol (General Reversed-Phase HPLC):

  • Stationary Phase: A C18 (octadecylsilane) bonded silica column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with an acidic modifier (e.g., formic acid or phosphoric acid) is commonly employed. The acidic modifier ensures that the carboxylic acid is in its protonated form for better retention.

  • Sample Preparation: Dissolve the this compound in the mobile phase or a compatible solvent.

  • Elution: Inject the sample onto the column and elute with the mobile phase. A gradient elution (varying the mobile phase composition over time) may be necessary to achieve optimal separation from impurities.

  • Detection: Monitor the column effluent using a UV detector, typically at a wavelength where the compound absorbs strongly (e.g., around 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of pure this compound.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Data Presentation

The effectiveness of each purification technique should be evaluated by analyzing the purity and recovery of the final product. The results can be summarized in a table for easy comparison.

Table 1: Comparison of Purification Techniques for this compound (Example Data)

Purification TechniqueInitial Purity (%)Final Purity (%)Recovery (%)
Acid-Base Extraction859590
Recrystallization9599.585
Column Chromatography95>99.970

Table 2: HPLC Method Parameters for Purity Analysis (Example)

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 20 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Logical Relationships in Purification

The choice of purification method is often sequential, with each step improving the purity of the compound. The following diagram illustrates the logical flow and decision-making process in purifying this compound.

LogicalFlow cluster_1 Purification Decision Tree Crude Sample Crude Sample Assess Impurities Assess Impurities Crude Sample->Assess Impurities Acid-Base Extraction Acid-Base Extraction Assess Impurities->Acid-Base Extraction Neutral/Basic Impurities Recrystallization Recrystallization Assess Impurities->Recrystallization Solid with Suitable Solubility Purity Check Purity Check Acid-Base Extraction->Purity Check Recrystallization->Purity Check Column Chromatography Column Chromatography Column Chromatography->Purity Check Purity Check (e.g., HPLC, NMR) Purity Check (e.g., HPLC, NMR) Pure Product Pure Product Further Purification Needed Further Purification Needed Further Purification Needed->Column Chromatography Purity Check->Pure Product Purity > 99% Purity Check->Further Purification Needed Purity < 99%

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for 3-Benzoyl-2-picolinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms of 3-benzoyl-2-picolinic acid in organic synthesis, focusing on its preparation via the Friedel-Crafts reaction and its subsequent decarboxylation to yield 3-benzoylpyridine. This document includes experimental protocols, quantitative data, and visualizations to aid in the practical application of these reactions.

Introduction

3-Benzoyl-2-picolinic acid is a pyridine derivative that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a carboxylic acid at the 2-position and a benzoyl group at the 3-position of the pyridine ring, dictates its reactivity. The principal synthetic application of this compound is its role as a precursor to 3-benzoylpyridine through a thermal decarboxylation reaction. 3-Benzoylpyridine, in turn, is a versatile building block for more complex molecules in medicinal chemistry and materials science.

The synthesis of 3-benzoyl-2-picolinic acid is typically achieved through the Friedel-Crafts acylation of benzene with quinolinic anhydride. This reaction is a classic example of electrophilic aromatic substitution.

Key Reactions and Mechanisms

Two primary reactions are central to the synthetic utility of 3-benzoyl-2-picolinic acid: its synthesis via Friedel-Crafts acylation and its conversion to 3-benzoylpyridine via decarboxylation.

2.1. Synthesis of 3-Benzoyl-2-picolinic Acid via Friedel-Crafts Acylation

The reaction involves the Lewis acid-catalyzed acylation of benzene with quinolinic anhydride (2,3-pyridinedicarboxylic anhydride). The Lewis acid, typically aluminum chloride (AlCl₃), activates the anhydride, making it a more potent electrophile for the aromatic ring.

Reaction Scheme:

The mechanism proceeds through the formation of an acylium ion intermediate, which is then attacked by the electron-rich benzene ring. A subsequent workup protonates the carboxylate to yield the final product.

2.2. Decarboxylation of 3-Benzoyl-2-picolinic Acid

The thermal decarboxylation of 3-benzoyl-2-picolinic acid is a key transformation that yields 3-benzoylpyridine. This reaction is a type of Hammick reaction, which is characteristic of α-picolinic acids.[1] The presence of the electron-withdrawing benzoyl group at the 3-position can influence the rate of this reaction. Studies have shown that 3-substituents, both electron-withdrawing and electron-releasing, accelerate the decarboxylation of picolinic acids, which is attributed to steric hindrance that disrupts the coplanarity of the carboxyl group with the pyridine ring, thereby weakening the C-C bond.[2][3]

Reaction Scheme:

The mechanism is believed to proceed through a zwitterionic intermediate, which upon heating, releases carbon dioxide to form a pyridyl carbanion or ylide, which is then protonated to give the final product.

Quantitative Data

The following table summarizes the available quantitative data for the decarboxylation of 3-benzoyl-2-picolinic acid.

Reaction ParameterValueConditionsReference
Decarboxylation Rate Constants (k)
at pH 0.372.0 x 10⁻⁴ s⁻¹150 °C, aqueous solution, ionic strength 1.0[2]
at pH 1.224.5 x 10⁻⁴ s⁻¹150 °C, aqueous solution, ionic strength 1.0[2]
at pH 2.193.0 x 10⁻⁴ s⁻¹150 °C, aqueous solution, ionic strength 1.0[2]
Physical Properties
Melting Point151-155 °C[4][5]

Experimental Protocols

4.1. Protocol for the Synthesis of 3-Benzoyl-2-picolinic Acid

This protocol is based on the general principles of the Friedel-Crafts reaction between quinolinic anhydride and benzene.[1]

Materials:

  • Quinolinic anhydride (1.0 eq)

  • Anhydrous benzene (solvent and reactant)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

  • Concentrated hydrochloric acid

  • Ice

  • 50% aqueous sodium hydroxide

  • Chloroform

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add quinolinic anhydride to anhydrous benzene.

  • Cool the mixture in an ice-salt bath to between 5° and 10°C.

  • Slowly add anhydrous aluminum chloride in portions over a period of 1 hour, maintaining the internal temperature.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture under reflux for 6 hours.

  • Cautiously pour the warm reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the aqueous layer. The organic layer containing unreacted benzene can be discarded.

  • Extract the aqueous layer with ether to remove any organic impurities. Discard the ether extracts.

  • Basify the acidic aqueous solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.

  • Cool the basic solution and extract the product with chloroform.

  • Combine the chloroform extracts, wash with water, and then remove the chloroform by distillation.

  • The crude 3-benzoyl-2-picolinic acid can be purified by recrystallization.

4.2. Protocol for the Decarboxylation of 3-Benzoyl-2-picolinic Acid to 3-Benzoylpyridine

This protocol is a general procedure for the thermal decarboxylation of picolinic acid derivatives.[6]

Materials:

  • 3-Benzoyl-2-picolinic acid

  • High-boiling point solvent (e.g., diphenyl ether, optional)

Procedure:

  • Place the 3-benzoyl-2-picolinic acid in a round-bottom flask equipped with a condenser.

  • Heat the flask to a temperature above the melting point of the acid (e.g., 160-180 °C). The reaction can be performed neat or in a high-boiling solvent.

  • The evolution of carbon dioxide gas will be observed.

  • Continue heating until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, the product can be isolated by distillation under reduced pressure or by crystallization. If the reaction was performed neat, the resulting crude 3-benzoylpyridine can be purified by distillation or recrystallization.

Visualizations

5.1. Reaction Mechanism Diagrams

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Quinolinic_Anhydride Quinolinic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Quinolinic_Anhydride->Acylium_Ion_Complex + AlCl₃ Benzene Benzene Sigma_Complex Sigma Complex Benzene->Sigma_Complex + Acylium Ion Complex AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion_Complex->Sigma_Complex Product 3-Benzoyl-2-picolinic Acid Sigma_Complex->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Friedel-Crafts acylation of benzene with quinolinic anhydride.

Decarboxylation_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products Picolinic_Acid 3-Benzoyl-2-picolinic Acid Zwitterion Zwitterionic Intermediate Picolinic_Acid->Zwitterion Heat Benzoylpyridine 3-Benzoylpyridine Zwitterion->Benzoylpyridine - CO₂ + H⁺ CO2 CO₂ Zwitterion->CO2

Caption: Thermal decarboxylation of 3-benzoyl-2-picolinic acid.

5.2. Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of 3-Benzoyl-2-picolinic Acid cluster_decarboxylation Decarboxylation to 3-Benzoylpyridine Reactants 1. Mix Quinolinic Anhydride and Benzene Add_Catalyst 2. Add AlCl₃ at 5-10°C Reactants->Add_Catalyst Reflux 3. Reflux for 6 hours Add_Catalyst->Reflux Workup 4. Acidic Workup and Extraction Reflux->Workup Purification_Synth 5. Purification Workup->Purification_Synth Heating 6. Heat 3-Benzoyl-2-picolinic Acid (>155°C) Purification_Synth->Heating Monitor 7. Monitor CO₂ Evolution Heating->Monitor Isolation 8. Isolate Product Monitor->Isolation Purification_Decarb 9. Purify 3-Benzoylpyridine Isolation->Purification_Decarb

Caption: Overall workflow for the synthesis of 3-benzoylpyridine.

Applications in Drug Development

While 3-benzoyl-2-picolinic acid itself is primarily an intermediate, its product, 3-benzoylpyridine, is a valuable scaffold in medicinal chemistry. Pyridine and benzophenone moieties are present in numerous biologically active compounds. The synthesis of derivatives of 3-benzoylpyridine can lead to the development of novel therapeutic agents. For instance, 3-benzoylpyridine-2-carboxylic acid has been mentioned as a potential building block in the synthesis of 5-methyl-N-aryl substituted-1,3-oxazolidine-2,4-dione derivatives, which are classes of compounds with potential biological activities.[4]

Safety Information

  • 3-Benzoyl-2-picolinic Acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.

  • Benzene: Carcinogenic and flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl Chloride (if used for anhydride preparation): Corrosive and toxic. Reacts with water to produce toxic gases. Handle with extreme care in a fume hood.

  • Decarboxylation: The reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction is performed in an open or vented apparatus. High temperatures are required, so appropriate heating and safety measures should be in place.

References

Picolinic Acid Derivatives: Versatile Building Blocks for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Picolinic acid and its derivatives have emerged as a versatile class of organic compounds with significant potential in materials science. Their unique electronic properties and coordination capabilities make them valuable components in a wide range of applications, from high-performance organic light-emitting diodes (OLEDs) to sensitive fluorescent sensors, efficient catalysts, and robust metal-organic frameworks (MOFs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of picolinic acid derivatives in materials science.

Organic Light-Emitting Diodes (OLEDs)

Picolinic acid derivatives have demonstrated considerable promise as ancillary ligands in phosphorescent iridium(III) complexes, which are key components in highly efficient OLEDs. These ligands play a crucial role in tuning the photophysical properties of the iridium complexes, leading to enhanced device performance, including high efficiency, good color purity, and improved operational stability.

Application Notes:

Picolinic acid-based ancillary ligands contribute to the performance of iridium(III) emitters in several ways. Their electron-withdrawing nature can help to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the complex, leading to more efficient charge injection and transport. Furthermore, the rigid structure of the picolinic acid moiety can suppress non-radiative decay pathways, resulting in higher photoluminescence quantum yields (PLQYs). By modifying the substituents on the picolinic acid ring, the emission color of the iridium complex can be fine-tuned across the visible spectrum.

Quantitative Data: Performance of Iridium(III) Complexes with Picolinic Acid Ancillary Ligands
ComplexMain LigandAncillary LigandEmission ColorPLQY (%)Max. EQE (%)Current Efficiency (cd/A)
Ir1-pic(benzo[b]thiophen-2-yl)quinolinePicolinateDeep-Red485.03-
Ir2-pic(benzo[b]thiophen-2-yl)quinoline with -CH3PicolinateDeep-Red373.41-
(F2CH3ppy)2Ir(pic-N-oxide)F2CH3ppyPicolinic acid N-oxideDeep-BlueHigh23.336.1
(F2CF3CH3ppy)2Ir(pic-N-oxide)F2CF3CH3ppyPicolinic acid N-oxideDeep-BlueHigh23.336.1

PLQY: Photoluminescence Quantum Yield; Max. EQE: Maximum External Quantum Efficiency.

Experimental Protocols:

Protocol 1: Synthesis of a Heteroleptic Iridium(III) Complex with a Picolinic Acid Ancillary Ligand

This protocol describes a general two-step synthesis for a heteroleptic iridium(III) complex.

Step 1: Synthesis of the Chloro-Bridged Iridium Dimer

  • Combine iridium(III) chloride hydrate and the main cyclometalating ligand (e.g., 2-phenylpyridine derivative) in a 1:2.5 molar ratio in a mixture of 2-ethoxyethanol and water (3:1 v/v).

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with methanol and diethyl ether, and dry under vacuum to obtain the chloro-bridged iridium dimer.

Step 2: Addition of the Picolinic Acid Ancillary Ligand

  • Suspend the chloro-bridged iridium dimer and the picolinic acid derivative (2.5 equivalents per iridium dimer) in 2-ethoxyethanol.

  • Add a base, such as sodium carbonate (Na₂CO₃), to the mixture.

  • Reflux the mixture under an inert atmosphere for 12-24 hours.

  • Cool the reaction to room temperature and add the mixture to a large volume of cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water and diethyl ether, and then purify by column chromatography on silica gel to yield the final heteroleptic iridium(III) complex.

G cluster_step1 Step 1: Dimer Synthesis cluster_step2 Step 2: Ancillary Ligand Addition start1 Iridium(III) chloride + Main Ligand reflux1 Reflux in 2-ethoxyethanol/water start1->reflux1 cool1 Cool to RT reflux1->cool1 filter1 Filter and Wash cool1->filter1 dimer Chloro-bridged Iridium Dimer filter1->dimer start2 Iridium Dimer + Picolinic Acid Derivative + Base dimer->start2 reflux2 Reflux in 2-ethoxyethanol start2->reflux2 cool2 Cool to RT reflux2->cool2 precipitate Precipitate in Water cool2->precipitate filter2 Filter and Purify precipitate->filter2 product Final Iridium(III) Complex filter2->product

Synthesis of a heteroleptic Iridium(III) complex.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a multilayer OLED using a solution-based spin-coating process.

  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate and anneal at 120 °C for 20 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of a host material and the synthesized iridium(III) complex (dopant) in an organic solvent like chlorobenzene. Spin-coat this solution on top of the HIL and anneal to remove the solvent.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Sequentially deposit the ETL (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)) and EIL (e.g., lithium fluoride, LiF) via thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: Deposit the metal cathode (e.g., aluminum) by thermal evaporation through a shadow mask.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from oxygen and moisture.

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cleaning Ultrasonic Cleaning drying Nitrogen Drying cleaning->drying uv_ozone UV-Ozone Treatment drying->uv_ozone hil Spin-coat HIL (PEDOT:PSS) uv_ozone->hil eml Spin-coat EML (Host + Ir Complex) hil->eml etl_eil Evaporate ETL/EIL (TPBi/LiF) eml->etl_eil cathode Evaporate Cathode (Al) etl_eil->cathode encapsulation Encapsulation cathode->encapsulation

Fabrication workflow for a solution-processed OLED.

Fluorescent Sensors

The chelating ability of picolinic acid derivatives makes them excellent candidates for the development of fluorescent sensors for metal ions. The binding of a metal ion to the picolinic acid-based ligand can induce a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission, or a shift in the emission wavelength. This response can be used for the selective and sensitive detection of various metal ions.

Application Notes:

Picolinic acid derivatives can be functionalized with different fluorophores to create a wide range of fluorescent sensors. The selectivity of the sensor is determined by the specific binding affinity of the picolinic acid chelating unit for different metal ions. For instance, incorporating picolinic acid into a quinoline-based fluorophore can lead to a sensor that is highly selective for Fe³⁺ ions. The sensing mechanism often involves a photoinduced electron transfer (PET) process, which is modulated by the binding of the metal ion.

Quantitative Data: Performance of a Quinoline-Based Picolinic Acid Derivative Sensor for Fe³⁺
ParameterValue
AnalyteFe³⁺
Detection Limit (UV-vis)9.9 x 10⁻⁸ M
Detection Limit (Fluorescence)16 x 10⁻⁸ M
Binding Stoichiometry (Sensor:Fe³⁺)1:1
Binding Constant (Kₐ)0.77 x 10² M⁻¹
Experimental Protocols:

Protocol 3: Synthesis of a Quinoline-Based Fluorescent Sensor for Fe³⁺

This protocol describes the synthesis of 1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate (DQC).

  • Dissolve 8-hydroxyquinoline and anhydrous potassium carbonate in acetone and stir at room temperature.

  • Add ethyl bromoacetate and continue stirring for 6 hours.

  • Extract the product with deionized water and dichloromethane. Dry the organic phase and evaporate the solvent to obtain the crude intermediate.

  • Purify the intermediate by column chromatography.

  • Dissolve the purified intermediate in methanol and add a hydrated hydrazine methanol solution. Stir for 1 hour to obtain a white precipitate.

  • Dissolve the precipitate and excess trifluoroacetic anhydride in pyridine and stir for 12 hours. Evaporate the solvent to obtain the crude final product (DQC).

Protocol 4: Fluorescence Titration for Metal Ion Detection

  • Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO/H₂O mixture).

  • Prepare stock solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.) in deionized water.

  • In a series of cuvettes, add a fixed concentration of the sensor solution.

  • To each cuvette, add increasing concentrations of the target metal ion solution.

  • Record the fluorescence emission spectrum of each solution after incubation for a specific time.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding constant.

G start Prepare Sensor and Metal Ion Stock Solutions mix Mix Sensor with Increasing Concentrations of Metal Ion start->mix incubate Incubate for a Set Time mix->incubate measure Record Fluorescence Spectra incubate->measure analyze Plot Fluorescence Change vs. Concentration measure->analyze results Determine Detection Limit and Binding Constant analyze->results G start Dissolve Metal Salt and Picolinic Acid Linker heat Heat in Autoclave (Solvothermal Reaction) start->heat cool Cool to Room Temperature heat->cool collect Collect Crystalline Product cool->collect wash Wash with Solvents collect->wash activate Activate under Vacuum wash->activate mof Porous MOF Material activate->mof G cluster_setup Experimental Setup cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis electrode_prep Prepare Working Electrode cell_setup Set up 3-Electrode Cell electrode_prep->cell_setup ocp Measure Open Circuit Potential (OCP) cell_setup->ocp electrolyte_prep Prepare Electrolyte (with/without inhibitor) electrolyte_prep->cell_setup polarization Perform Potentiodynamic Polarization Scan ocp->polarization tafel_plot Generate Tafel Plot polarization->tafel_plot icorr Determine Corrosion Current Density (icorr) tafel_plot->icorr ie Calculate Inhibition Efficiency (IE%) icorr->ie

Application Notes and Protocols for In Vitro Biological Activity Assays of 3-Benzoylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpicolinic acid and its derivatives represent a class of heterocyclic compounds with potential applications in medicinal chemistry. Research into related structures, such as picolinic acid derivatives, suggests a range of possible biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2] The benzoyl moiety attached to the picolinic acid scaffold may influence the compound's steric and electronic properties, potentially leading to novel interactions with biological targets.

These application notes provide a comprehensive guide to the in vitro assays that can be employed to characterize the biological activity of novel this compound derivatives. The protocols detailed herein are foundational methods for assessing cytotoxicity, anti-inflammatory effects, and enzyme inhibition. While specific data on this compound derivatives are not yet widely available in published literature, the methodologies described will enable researchers to generate this crucial data.

I. Cytotoxicity and Anti-proliferative Activity

A primary step in the evaluation of any new chemical entity is to determine its effect on cell viability and proliferation. This is crucial for identifying potential anticancer agents and for establishing the therapeutic window for other applications.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table structure should be used to summarize the half-maximal inhibitory concentration (IC₅₀) values obtained from cytotoxicity assays.

Compound IDDerivative SubstitutionCell LineIncubation Time (h)IC₅₀ (µM)Reference Compound (e.g., Doxorubicin) IC₅₀ (µM)
BPA-001 e.g., 4-ChloroA549 (Lung Carcinoma)48DataData
BPA-001 e.g., 4-ChloroMCF-7 (Breast Cancer)48DataData
BPA-002 e.g., 3-MethoxyA549 (Lung Carcinoma)48DataData
BPA-002 e.g., 3-MethoxyMCF-7 (Breast Cancer)48DataData
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Workflow for MTT-based cytotoxicity screening.

II. Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and many therapeutic agents act by modulating inflammatory pathways. Key indicators of inflammation that can be measured in vitro include the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation: Inhibition of Inflammatory Mediators

Summarize the inhibitory effects of the compounds on the production of inflammatory mediators in a tabular format.

Compound IDConcentration (µM)NO Production Inhibition (%)TNF-α Release Inhibition (%)IL-6 Release Inhibition (%)
BPA-001 10DataDataData
BPA-001 50DataDataData
BPA-002 10DataDataData
BPA-002 50DataDataData
Dexamethasone 10DataDataData
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Experimental Protocol: Pro-inflammatory Cytokine Inhibition (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Materials:

  • ELISA kits for TNF-α and IL-6

  • Supernatants from LPS-stimulated RAW 264.7 cells (as prepared in the NO assay)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits for TNF-α and IL-6.

  • Typically, this involves adding the collected supernatants to antibody-coated plates.

  • A series of incubations with detection antibodies and enzyme conjugates are performed, with washing steps in between.

  • A substrate is added to produce a colorimetric signal, which is then measured using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve and determine the percentage of inhibition for each compound.

Signaling Pathway for LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs BPA_derivative 3-Benzoylpicolinic Acid Derivative BPA_derivative->NFkB BPA_derivative->iNOS BPA_derivative->COX2

Potential inhibition of the LPS-induced inflammatory pathway.

III. Enzyme Inhibition Activity

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Assays to determine the inhibitory potential of this compound derivatives against relevant enzymes are therefore of high value.

Data Presentation: Enzyme Inhibition

Present the enzyme inhibition data in a clear, tabular format.

Compound IDTarget EnzymeIC₅₀ (µM)Inhibition Type (Competitive, etc.)
BPA-001 e.g., Cyclooxygenase-2 (COX-2)DataData
BPA-002 e.g., Cyclooxygenase-2 (COX-2)DataData
Celecoxib Cyclooxygenase-2 (COX-2)DataData
Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes, such as cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX), which are relevant to inflammation.

Materials:

  • Purified target enzyme (e.g., recombinant human COX-2)

  • Substrate for the enzyme (e.g., arachidonic acid for COX-2)

  • Assay buffer

  • Detection reagent/system (specific to the enzyme and substrate)

  • This compound derivatives

  • Known inhibitor as a positive control (e.g., celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and various concentrations of the this compound derivatives. Include wells with enzyme and vehicle (no inhibitor) as a control. Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection mode will depend on the specific assay.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare Enzyme, Substrate, & Inhibitor Solutions B Mix Enzyme and Inhibitor in Plate A->B C Incubate for 15 min B->C D Add Substrate to Initiate Reaction C->D E Monitor Reaction Progress D->E F Determine Initial Reaction Rates E->F G Calculate % Inhibition & IC50 F->G

General workflow for an enzyme inhibition assay.

Disclaimer

The protocols and methodologies presented in these application notes are based on standard, widely accepted in vitro assays for the assessment of biological activity. The signaling pathways depicted are representative examples that may be relevant to the activities of this compound derivatives. However, in the absence of specific published data for this class of compounds, all protocols should be optimized, and all findings must be experimentally validated. The specific biological activities and mechanisms of action of this compound derivatives can only be determined through rigorous experimental investigation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Benzoylpicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Benzoylpicolinic acid. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for the synthesis of this compound is the oxidation of its corresponding methyl-substituted precursor, 2-benzoyl-3-methylpyridine. This transformation is typically achieved using a strong oxidizing agent, with potassium permanganate (KMnO₄) being a common choice. The reaction selectively converts the methyl group to a carboxylic acid.

Q2: What is the general reaction scheme for the oxidation of 2-benzoyl-3-methylpyridine?

A2: The general reaction scheme involves the treatment of 2-benzoyl-3-methylpyridine with an oxidizing agent, such as potassium permanganate, in a suitable solvent system. The reaction proceeds via the oxidation of the methyl group at the 3-position of the pyridine ring to a carboxyl group, yielding this compound.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Several parameters are crucial for the successful synthesis of this compound. These include:

  • Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.

  • Stoichiometry of the Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material is a critical factor that influences the yield and purity of the product.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the reaction temperature.

  • pH: The pH of the reaction mixture, particularly during the work-up, is important for the isolation of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient heating or reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Suboptimal stoichiometry of the oxidizing agent.Titrate the starting material with the oxidizing agent to determine the optimal molar ratio. An excess of the oxidizing agent may be necessary to drive the reaction to completion.
Degradation of the product under harsh reaction conditions.If the product is sensitive to high temperatures, consider using a lower reaction temperature for a longer duration.
Presence of Unreacted Starting Material Insufficient amount of oxidizing agent.Increase the molar equivalents of the oxidizing agent.
Poor solubility of the starting material.Choose a solvent system in which the starting material is more soluble at the reaction temperature.
Formation of Side Products Over-oxidation of the starting material or product.Carefully control the amount of oxidizing agent and the reaction temperature. Add the oxidizing agent portion-wise to maintain better control over the reaction.
Ring-opening of the pyridine nucleus.Avoid excessively high temperatures and highly acidic or basic conditions that could promote ring cleavage.
Difficulty in Isolating the Product Contamination with manganese dioxide (MnO₂) byproduct.The MnO₂ byproduct can be removed by filtration. For fine particles, the use of a filter aid like celite is recommended. The filtrate can then be acidified to precipitate the product.
Product is soluble in the work-up solvent.After acidification, if the product does not precipitate, extract the aqueous solution with a suitable organic solvent.

Experimental Protocols

Synthesis of this compound via Potassium Permanganate Oxidation

This protocol is a general guideline based on the oxidation of similar methylpyridines.[1] Optimization may be required for the specific substrate.

Materials:

  • 2-benzoyl-3-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-benzoyl-3-methylpyridine in an appropriate volume of water.

  • Heat the solution to a reflux temperature of 80-90°C.[2]

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

  • Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and cool the solution in an ice bath.

  • Slowly acidify the filtrate with concentrated sulfuric acid or hydrochloric acid to a pH of 3-4 to precipitate the this compound.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the key reaction parameters and their typical ranges for the oxidation of methylpyridines, which can be used as a starting point for the optimization of this compound synthesis.

ParameterTypical RangeEffect on Reaction
Temperature 80 - 140 °CHigher temperatures generally increase the reaction rate but may also lead to side reactions.
Reaction Time 3 - 8 hoursLonger reaction times can lead to higher conversion but may also result in product degradation.
Molar Ratio of KMnO₄ to Substrate 2:1 to 4:1A higher ratio can improve the yield but also increases the risk of over-oxidation.
Solvent Water, Pyridine/WaterWater is a common solvent. The addition of a co-solvent like pyridine can improve the solubility of the starting material.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-benzoyl-3-methylpyridine in water start->dissolve heat Heat to reflux (80-90°C) dissolve->heat add_kmno4 Slowly add aqueous KMnO4 heat->add_kmno4 reflux Continue reflux (2-4 hours) add_kmno4->reflux cool Cool to room temperature reflux->cool quench Quench with NaHSO3 cool->quench filter Filter MnO2 quench->filter acidify Acidify filtrate to pH 3-4 filter->acidify precipitate Precipitate product acidify->precipitate isolate Isolate and dry product precipitate->isolate end End isolate->end troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Was reaction temperature adequate? start->check_temp increase_temp Increase temperature or prolong reaction time check_temp->increase_temp No check_kmno4 Was KMnO4 ratio sufficient? check_temp->check_kmno4 Yes success Improved Yield increase_temp->success increase_kmno4 Increase molar ratio of KMnO4 check_kmno4->increase_kmno4 No check_impurities Are there significant impurities? check_kmno4->check_impurities Yes increase_kmno4->success over_oxidation Consider over-oxidation check_impurities->over_oxidation Yes no_change No Improvement check_impurities->no_change No optimize_conditions Optimize conditions: - Portion-wise addition of KMnO4 - Lower temperature over_oxidation->optimize_conditions optimize_conditions->success

References

Common issues and side reactions in picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of picolinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing picolinic acid?

A1: The most prevalent methods for picolinic acid synthesis are the oxidation of 2-picoline (2-methylpyridine) and the hydrolysis of 2-cyanopyridine.[1][2] For laboratory-scale synthesis, the oxidation of 2-picoline using strong oxidizing agents like potassium permanganate (KMnO₄) is common.[2][3] On a commercial scale, the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis, is a widely used approach.[2]

Q2: What are the typical yields I can expect from these synthesis methods?

A2: Yields can vary significantly depending on the chosen method and reaction conditions. The hydrolysis of 2-cyanopyridine is reported to achieve high yields, around 89.6%.[1][4] Oxidation of 2-picoline with potassium permanganate has reported yields of less than 70%, with some laboratory procedures achieving around 50-51% for the isolated hydrochloride salt.[1][3]

Q3: What are the main safety precautions to consider during picolinic acid synthesis?

A3: Safety is paramount. When working with strong oxidizing agents like potassium permanganate, there is a risk of exothermic reactions. Reactions should be carefully monitored and controlled. The use of strong acids and bases requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of picolinic acid, categorized by the synthesis method.

Method 1: Oxidation of 2-Picoline with Potassium Permanganate

Problem 1: Low Yield of Picolinic Acid

Potential Cause Troubleshooting Step
Incomplete OxidationEnsure the purple color of the permanganate has disappeared before workup, indicating its consumption.[3] Consider adding the KMnO₄ in portions to maintain the reaction.[3]
Loss during WorkupPicolinic acid is highly soluble in water, leading to potential losses during extraction.[5] Concentrate the aqueous filtrate before acidification and extraction.[3]
Suboptimal Reaction TemperatureMaintain the reaction temperature on a steam bath as specified in the protocol to ensure a steady reaction rate without excessive side reactions.[3]
Impure Starting MaterialUse a picoline fraction with a narrow boiling point range to minimize impurities that could interfere with the reaction.[3]

Problem 2: Difficulty in Isolating the Product

Potential Cause Troubleshooting Step
High Water SolubilityEvaporate the acidified filtrate to dryness under reduced pressure to recover the picolinic acid hydrochloride.[3]
Contamination with SaltsThe product may be contaminated with inorganic salts like potassium chloride.[3] Recrystallize the hydrochloride salt from hot absolute ethanol to remove insoluble salts.[3]
Syrupy ProductIf the product is a syrupy mass after evaporation, ensure all water has been removed. Extract the residue with hot ethanol.[3][5]

Problem 3: Presence of Impurities in the Final Product

Potential Cause Side Reaction Mitigation Strategy
Over-oxidationRing-opening reactionsAvoid excessive heating and prolonged reaction times.
Incomplete OxidationUnreacted 2-picolineMonitor the reaction progress by observing the disappearance of the permanganate color.[3]
Side-chain ChlorinationFormation of chlorinated picoline derivativesThis is more of a concern in other synthesis routes but ensure no chlorine source is present.
Method 2: Hydrolysis of 2-Cyanopyridine

Problem 1: Incomplete Hydrolysis

Potential Cause Troubleshooting Step
Insufficient Reaction Time or TemperatureEnsure the reaction is refluxed for the specified duration (e.g., 4-12 hours) at the recommended temperature (e.g., 50-70°C).[1]
Incorrect Stoichiometry of BaseUse the correct molar ratio of sodium hydroxide to 2-cyanopyridine (e.g., 1:1.0-1.3).[1]
Formation of Picolinamide IntermediateProlonged heating or ensuring a sufficient excess of base can help drive the reaction to completion.

Problem 2: Low Yield After Neutralization

Potential Cause Troubleshooting Step
Incorrect pH for PrecipitationCarefully adjust the pH to the isoelectric point of picolinic acid (around 3.2-3.5) for maximum precipitation.[5] One procedure specifies a pH of 2.5.[1]
Product Remains in SolutionAfter neutralization, cool the solution to induce crystallization. If the product is still soluble, concentration of the solution may be necessary.

Quantitative Data Summary

Synthesis Method Starting Material Reagents Reaction Time Temperature Reported Yield Reference
Oxidation2-PicolineKMnO₄, H₂O~3-4 hoursSteam Bath50-51% (as HCl salt)[3]
Hydrolysis2-CyanopyridineNaOH, H₂O, HCl4-12 hours50-70°C (reflux)89.6%[1][4]

Experimental Protocols

Protocol 1: Synthesis of Picolinic Acid via Oxidation of 2-Picoline

This protocol is adapted from Organic Syntheses.[3]

  • Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, add 2500 ml of water and 50 g (0.54 mole) of α-picoline.

  • Oxidation: Add 90 g (0.57 mole) of potassium permanganate to the solution. Heat the mixture on a steam bath until the purple color has nearly disappeared (approximately 1 hour).

  • Second Addition: Add a second 90 g portion of potassium permanganate, followed by 500 ml of water. Continue heating until the purple color is gone (2-2.5 hours).

  • Filtration: Allow the reaction mixture to cool slightly and filter the precipitated manganese dioxide. Wash the filter cake with 1 liter of hot water.

  • Concentration: Concentrate the combined filtrate and washings under reduced pressure to a volume of 150–200 ml.

  • Acidification and Isolation: Acidify the concentrated solution with concentrated hydrochloric acid. Evaporate the acidic solution to dryness under reduced pressure.

  • Extraction: Reflux the solid residue with 250 ml of 95% ethanol for one hour and filter. Repeat the extraction with 150 ml of 95% ethanol.

  • Crystallization: Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate. Chill the solution to about 10°C while continuing to saturate with HCl.

  • Final Product: Filter the crystals and air-dry to obtain picolinic acid hydrochloride.

Protocol 2: Synthesis of Picolinic Acid via Hydrolysis of 2-Cyanopyridine

This protocol is adapted from a high-yield synthesis method.[1][4]

  • Reaction Setup: In a 500 ml three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.

  • Hydrolysis: Begin stirring and heat the mixture to 50°C. Add 128.2 g of 30% sodium hydroxide solution. Heat the mixture to reflux and maintain for 4 hours.

  • Water Distillation: Distill off approximately 50 g of water.

  • Neutralization: Cool the reaction mixture to 20°C. Add 30% hydrochloric acid to adjust the pH to 2.5.

  • Evaporation: Heat the mixture with steam to evaporate it to dryness.

  • Extraction and Crystallization: Add 300 g of anhydrous ethanol to the flask and maintain the temperature at 55°C with stirring for 2 hours to dissolve the product.

  • Isolation: Filter the hot solution and then cool the filtrate to induce crystallization. Filter the solid picolinic acid and dry.

Visualizations

Picoline_Oxidation_Workflow start Start: 2-Picoline and Water add_kmno4 Add KMnO4 (portion 1) start->add_kmno4 heat1 Heat on Steam Bath (~1 hr) add_kmno4->heat1 add_kmno4_2 Add KMnO4 (portion 2) and Water heat1->add_kmno4_2 heat2 Heat on Steam Bath (2-2.5 hrs) add_kmno4_2->heat2 filter Filter MnO2 precipitate heat2->filter concentrate Concentrate Filtrate filter->concentrate acidify Acidify with HCl concentrate->acidify evaporate Evaporate to Dryness acidify->evaporate extract Extract with Hot Ethanol evaporate->extract precipitate Precipitate with HCl gas extract->precipitate product Picolinic Acid HCl precipitate->product

Caption: Experimental workflow for picolinic acid synthesis via 2-picoline oxidation.

Hydrolysis_Troubleshooting issue Low Yield in 2-Cyanopyridine Hydrolysis check_hydrolysis Check for complete hydrolysis issue->check_hydrolysis check_precipitation Check precipitation conditions issue->check_precipitation incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Yes poor_precipitation Poor Precipitation check_precipitation->poor_precipitation Yes solution_hydrolysis Increase reaction time/temp Ensure correct base stoichiometry incomplete_hydrolysis->solution_hydrolysis solution_precipitation Adjust pH to isoelectric point (3.2-3.5) Cool and/or concentrate solution poor_precipitation->solution_precipitation

Caption: Troubleshooting logic for low yield in 2-cyanopyridine hydrolysis.

References

Troubleshooting guide for the purification of 3-Benzoylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Benzoylpicolinic acid. The information is intended for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a low melting point and a broad melting range. What are the likely causes and how can I improve its purity?

A low and broad melting point is a common indicator of impurities. The nature of these impurities depends on the synthetic route used to prepare the this compound. Common synthetic methods include the condensation of a picolinic acid derivative with a benzoyl derivative or the oxidation of 3-benzoylpyridine.[1]

Potential Impurities and Solutions:

  • Unreacted Starting Materials: If the synthesis involved the reaction of picolinic acid with benzoyl chloride, you might have residual picolinic acid or benzoic acid (from hydrolysis of benzoyl chloride).

    • Troubleshooting: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The this compound and any unreacted picolinic or benzoic acid will move into the aqueous layer as their sodium salts. After separating the layers, the aqueous layer can be acidified with HCl to precipitate the acidic compounds. Further purification by recrystallization or column chromatography may be necessary to separate the desired product from the unreacted acidic starting materials.

  • Byproducts of the Reaction: Side reactions can lead to various impurities.

    • Troubleshooting: Recrystallization is a powerful technique for removing small amounts of impurities.[2] The choice of solvent is critical. For acidic compounds like this compound, polar solvents should be tested. Given that benzoic acid can be recrystallized from water, a water/ethanol or water/methanol mixture might be a good starting point.[2] If the compound is not soluble enough in water, other polar organic solvents should be screened. Column chromatography is another excellent method for separating byproducts with different polarities from the desired product.

Q2: I am experiencing low recovery of this compound after recrystallization. What can I do to improve the yield?

Low recovery during recrystallization can be due to several factors.

Potential Causes and Solutions:

  • Using too much solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

    • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Troubleshooting: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • The compound is too soluble in the chosen solvent at low temperatures: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Troubleshooting: You may need to screen for a different solvent or use a solvent system (a mixture of a "good" solvent and a "poor" solvent). For instance, you could dissolve the compound in a good solvent like ethanol and then slowly add a poor solvent like water until the solution becomes slightly cloudy (the cloud point), then heat until it clarifies and allow it to cool slowly.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Troubleshooting: Use a pre-heated funnel and filter flask, and use a small excess of hot solvent to ensure the product stays in solution during the filtration step.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if there are significant impurities present that depress the melting point.

Potential Causes and Solutions:

  • High concentration of impurities: Impurities can lower the melting point of your compound.

    • Troubleshooting: Try to remove some of the impurities by another method, such as an acid-base extraction, before attempting recrystallization.

  • Inappropriate solvent: The solvent's boiling point might be too high.

    • Troubleshooting: Choose a solvent with a lower boiling point. Alternatively, after the product oils out, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. You can also try redissolving the oil in a larger amount of solvent and cooling it more slowly.

Q4: I am trying to purify this compound by column chromatography, but I am getting poor separation. What can I do to improve it?

Poor separation in column chromatography can be due to several factors related to the choice of stationary phase, mobile phase, and column packing.

Potential Causes and Solutions:

  • Inappropriate mobile phase polarity: If the eluent is too polar, all compounds will move too quickly through the column, resulting in poor separation. If it is not polar enough, the compounds may not move at all.

    • Troubleshooting: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate. You should perform a TLC analysis with different solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to find the optimal eluent for separation.

  • Column overloading: Adding too much sample to the column can lead to broad bands and poor separation.

    • Troubleshooting: As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Poorly packed column: Channels and cracks in the stationary phase will lead to uneven flow of the mobile phase and poor separation.

    • Troubleshooting: Ensure the column is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended.

  • Compound streaking on the TLC/column: Carboxylic acids can sometimes streak on silica gel due to strong interactions with the stationary phase.

    • Troubleshooting: Adding a small amount of a volatile acid, like acetic acid (0.1-1%), to the mobile phase can help to reduce streaking and improve the peak shape by protonating the carboxylic acid.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Non-polar Hexane, CyclohexaneLowThe molecule has significant polar character from the carboxylic acid and pyridine nitrogen.
Moderately Polar Dichloromethane, Ethyl Acetate, AcetoneModerate to HighThe benzoyl group and the overall aromatic character suggest solubility in these solvents.
Polar Protic Water, Methanol, EthanolModerate to High (especially when heated)The carboxylic acid and pyridine nitrogen can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent.
Aqueous Base Dilute NaOH, NaHCO₃HighThe acidic proton of the carboxylic acid will be deprotonated to form a soluble salt.
Aqueous Acid Dilute HClLowThe pyridine nitrogen may be protonated, but the overall molecule is likely to be less soluble than in a basic solution.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by removing small amounts of impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, methanol, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Acid-Base Extraction

Objective: To separate this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent in a separatory funnel.

  • Extraction: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been extracted. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add dilute HCl with stirring until the solution is acidic (test with pH paper). The this compound should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Column Chromatography

Objective: To purify this compound from impurities with similar solubility but different polarity.

Materials:

  • Crude this compound

  • Silica gel (for the stationary phase)

  • Selected eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation and an Rf value of ~0.3 for the desired product.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a uniform bed without any air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

TroubleshootingWorkflow start_node Start: Impure this compound decision_node1 Is the primary issue low purity or low yield? start_node->decision_node1 Initial Purity Assessment (e.g., Melting Point, TLC) decision_node decision_node process_node process_node end_node Pure this compound process_node1 Characterize Impurities (TLC, NMR if possible) decision_node1->process_node1 Low Purity process_node4 Review Purification Step decision_node1->process_node4 Low Yield decision_node2 Are impurities acidic/basic or neutral? process_node1->decision_node2 process_node2 Perform Acid-Base Extraction decision_node2->process_node2 Acidic/Basic process_node3 Optimize Column Chromatography (Adjust solvent system) decision_node2->process_node3 Neutral / Similar Polarity decision_node3 Is the product pure? process_node2->decision_node3 decision_node3->end_node Yes decision_node3->process_node1 No process_node3->decision_node3 decision_node4 Was the issue in Recrystallization or Extraction? process_node4->decision_node4 process_node5 Optimize Recrystallization: - Use minimum hot solvent - Slow cooling - Check solvent choice decision_node4->process_node5 Recrystallization process_node6 Optimize Extraction: - Ensure complete pH change - Repeat extractions decision_node4->process_node6 Extraction process_node5->decision_node3 process_node6->decision_node3

Caption: Troubleshooting workflow for the purification of this compound.

Caption: Relationship between impurities and purification methods for this compound.

References

Byproducts of 3-Benzoylpicolinic acid synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzoylpicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes for this compound include the oxidation of 3-benzoyl-2-methylpyridine, the hydrolysis of 3-benzoyl-2-cyanopyridine, and the reaction of a 2-picolinic acid derivative with a benzoylating agent.[1]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Potential byproducts largely depend on the synthetic route employed. Common byproducts can include unreacted starting materials, products of incomplete reaction (e.g., amides from nitrile hydrolysis), over-oxidation products, or isomers formed during electrophilic substitution reactions.

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for byproduct identification. High-Performance Liquid Chromatography (HPLC) is effective for separating components of the reaction mixture.[2] Subsequent identification can be achieved using Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[2]

Q4: My overall yield is low. What are the possible reasons?

A4: Low yields can result from several factors, including incomplete reaction, formation of multiple byproducts, or loss of product during workup and purification. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or HPLC to ensure the reaction has gone to completion. The purification method should also be optimized to minimize product loss.

Troubleshooting Guides

This section provides guides to troubleshoot common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Scenario 1: Synthesis via Oxidation of 3-benzoyl-2-methylpyridine

Problem: The final product is contaminated with an impurity that has a similar polarity.

  • Possible Cause 1: Incomplete Oxidation. The impurity could be the starting material, 3-benzoyl-2-methylpyridine, or a partially oxidized intermediate such as 3-benzoyl-2-picolinaldehyde.

    • Identification:

      • HPLC: The impurity would likely have a different retention time than the final product.

      • ¹H NMR: Look for signals corresponding to the methyl group (around 2.5 ppm) or the aldehyde proton (around 10 ppm) of the starting material or intermediate, respectively.

      • MS: The mass spectrum will show a peak corresponding to the molecular weight of the starting material or the aldehyde intermediate.

    • Solution:

      • Increase the reaction time or the amount of oxidizing agent.

      • Monitor the reaction closely using TLC or HPLC to ensure complete consumption of the starting material.

  • Possible Cause 2: Over-oxidation. Harsh oxidation conditions can lead to the formation of byproducts such as dipicolinic acid derivatives if other positions on the pyridine ring are susceptible to oxidation.

    • Identification:

      • MS: Look for peaks with a higher mass than the desired product, corresponding to the addition of oxygen atoms.

      • ¹H and ¹³C NMR: The spectra might show a loss of aromatic signals or the appearance of new carboxyl signals.

    • Solution:

      • Use a milder oxidizing agent.

      • Carefully control the reaction temperature and stoichiometry of the oxidant.

Scenario 2: Synthesis via Hydrolysis of 3-benzoyl-2-cyanopyridine

Problem: The product contains a significant amount of a neutral byproduct.

  • Possible Cause: Incomplete Hydrolysis. The neutral byproduct is likely 3-benzoylpicolinamide, the intermediate in the nitrile hydrolysis.

    • Identification:

      • HPLC: The amide is generally less polar than the carboxylic acid and will have a longer retention time in reverse-phase HPLC.

      • ¹H NMR: Look for the characteristic broad signals of the -CONH₂ protons in the range of 7-8 ppm.

      • IR Spectroscopy: A strong C=O stretch for the amide will be present (around 1680 cm⁻¹), in addition to the carboxylic acid C=O stretch (around 1720 cm⁻¹).

    • Solution:

      • Prolong the reaction time or increase the concentration of the acid or base used for hydrolysis.

      • Increase the reaction temperature, while monitoring for potential degradation.

Problem: The reaction produces a tar-like substance, and the desired product yield is low.

  • Possible Cause: Decomposition under harsh conditions. Picolinic acids can be susceptible to decarboxylation at high temperatures, especially under acidic or basic conditions.

    • Identification:

      • GC-MS of the volatile components: Look for 3-benzoylpyridine, the decarboxylation product.

    • Solution:

      • Employ milder hydrolysis conditions (e.g., lower temperature, optimized catalyst concentration).

      • Consider enzymatic hydrolysis as a milder alternative.

Quantitative Data Summary

The following table presents hypothetical data for the purity analysis of a crude this compound sample synthesized via the oxidation of 3-benzoyl-2-methylpyridine, as determined by HPLC.

CompoundRetention Time (min)Area (%)
This compound5.285.3
3-Benzoyl-2-methylpyridine8.18.9
3-Benzoyl-2-picolinaldehyde6.54.2
Unknown Impurity4.11.6

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of a 1:1 mixture of acetonitrile and water.

Protocol 2: ¹H NMR Sample Preparation for Byproduct Identification

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it dissolves both the carboxylic acid product and less polar byproducts.

  • Procedure: Dissolve approximately 5-10 mg of the crude sample in 0.75 mL of DMSO-d₆. If solubility is an issue, gentle warming or sonication may be applied. Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Visualizations

cluster_synthesis This compound Synthesis start Start Synthesis reaction Reaction Step (e.g., Oxidation, Hydrolysis) start->reaction workup Workup & Purification reaction->workup byproducts Byproducts reaction->byproducts Side Reactions product Final Product: This compound workup->product workup->byproducts Incomplete Separation

Caption: A simplified workflow of the synthesis process for this compound, highlighting the stages where byproducts can be generated and need to be addressed.

cluster_troubleshooting Troubleshooting Logic start Problem Detected (e.g., Low Purity, Extra Peaks) identify Identify Potential Byproducts (Based on Synthesis Route) start->identify analyze Perform Analysis (HPLC, MS, NMR) identify->analyze confirm Confirm Byproduct Structure analyze->confirm optimize Optimize Reaction Conditions (Time, Temp, Reagents) confirm->optimize Yes repurify Re-purify Product confirm->repurify No (Separation Issue) end Problem Resolved optimize->end repurify->end

Caption: A logical flowchart for troubleshooting the formation of byproducts during the synthesis of this compound.

References

Technical Support Center: Scale-Up Synthesis of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of picolinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of picolinic acid derivatives from the lab to a pilot plant or industrial scale?

A1: The main challenges in scaling up the synthesis of picolinic acid derivatives include managing reaction exotherms, ensuring efficient mixing, controlling impurity profiles, and developing robust and scalable purification methods. Issues that are manageable on a lab scale, such as heat dissipation and reagent addition, can become critical at a larger scale, potentially leading to side reactions and decreased yields. Furthermore, purification techniques like column chromatography may not be economically viable for large quantities, necessitating the development of effective crystallization procedures.[1][2]

Q2: How does the choice of starting material impact the scalability of a synthetic route for a picolinic acid derivative?

A2: The choice of starting material is crucial for a scalable synthesis. Ideally, starting materials should be commercially available in large quantities, cost-effective, and have a good safety profile. For instance, commercial-scale production of picolinic acid often utilizes the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile, as 2-picoline is a readily available feedstock.[3] Syntheses that rely on expensive or hazardous reagents, or those that involve numerous steps, are generally less suitable for large-scale production due to increased costs and operational complexity.[4]

Q3: What are the most common impurities encountered during the large-scale synthesis of picolinic acid derivatives and how can they be controlled?

A3: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. For example, in syntheses involving the oxidation of picoline derivatives, over-oxidation or incomplete oxidation can lead to a range of related pyridine compounds.[3] The formation of these impurities can be influenced by factors such as reaction temperature, reagent stoichiometry, and mixing efficiency. Controlling these parameters is critical for minimizing impurity formation. Developing a thorough understanding of the reaction kinetics and potential side reactions through process analytical technology (PAT) can aid in impurity control.

Q4: What are the key considerations for developing a scalable crystallization process for purifying picolinic acid derivatives?

A4: Developing a scalable crystallization process requires careful consideration of solvent selection, temperature profiles, and seeding strategies. The solubility of the picolinic acid derivative in various solvents at different temperatures is a critical parameter.[5][6] The goal is to identify a solvent system that provides good solubility at higher temperatures and low solubility at lower temperatures to ensure high recovery. The cooling rate and agitation must be controlled to achieve the desired crystal size and morphology, which in turn affects filtration and drying efficiency. Seeding the crystallization with a small amount of pure product can help to control crystal growth and improve consistency between batches.

Q5: What safety precautions are essential during the scale-up of picolinic acid derivative synthesis?

A5: A thorough risk assessment should be conducted before any scale-up activities. Key safety considerations include the management of exothermic reactions, handling of hazardous reagents and solvents, and the potential for runaway reactions. Appropriate engineering controls, such as reactor cooling systems and pressure relief devices, should be in place. All personnel should be equipped with appropriate personal protective equipment (PPE) and be trained on the specific hazards of the chemicals and processes involved.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Inefficient heat transfer leading to side reactions.Optimize reactor geometry and agitation for better heat dissipation. Consider a semi-batch process with controlled addition of reagents to manage the exotherm.
Poor mixing resulting in localized high concentrations of reagents.Increase agitation speed or use a reactor with better mixing capabilities (e.g., baffles). Ensure reagents are added at a point of high turbulence.
Incomplete reaction.Increase reaction time or temperature, if the product is stable under these conditions. Verify the quality and stoichiometry of all reagents.
High Levels of Impurities Side reactions due to prolonged reaction times or elevated temperatures.Re-optimize reaction conditions. Consider using a more selective catalyst or reagent.
Contaminated starting materials or solvents.Ensure all raw materials meet the required purity specifications through rigorous quality control.
Inefficient work-up or purification.Develop a more effective extraction or crystallization procedure. Consider a reslurry or recrystallization of the crude product.
Difficult Product Isolation / Poor Filtration Unfavorable crystal morphology (e.g., fine needles).Optimize the crystallization process by controlling the cooling rate, agitation, and using a seeding strategy to promote the growth of larger, more easily filterable crystals.[5]
Product is an oil or amorphous solid.Screen for a suitable solvent system that promotes crystallization. If direct crystallization is not feasible, consider forming a salt of the picolinic acid derivative, which may have better crystallization properties.
Inconsistent Batch-to-Batch Results Variations in raw material quality.Implement stringent quality control testing for all incoming raw materials.
Lack of precise control over reaction parameters.Utilize automated process control systems to ensure consistent temperature, pressure, and reagent addition rates.
Human error in manual operations.Develop and strictly follow detailed Standard Operating Procedures (SOPs) for all manufacturing steps.

Quantitative Data

Table 1: Solubility of Picolinic Acid in Various Solvents at Approximately 293 K [5][6]

SolventSolubility (g/kg of solvent)
Water~ 862.5
Ethanol~ 57.1
Acetonitrile~ 17.0

Table 2: Representative Lab-Scale Synthesis of a Picolinic Acid Derivative [7]

ReagentAmountMoles
Picolinic acid20.0 g162.60 mmol
Thionyl chloride--
DMFcatalytic amount-
Methanol/Toluene--

Experimental Protocols

Key Experiment: Synthesis of 2-Picolinic Acid via Hydrolysis of 2-Cyanopyridine [8]

This protocol describes a lab-scale synthesis that can be adapted for scale-up.

  • Reaction Setup: In a suitable reactor equipped with a stirrer, heating mantle, and condenser, add 100g of 2-cyanopyridine and 200g of deionized water.

  • Initial Heating and Reagent Addition: Begin stirring and heat the mixture to 50°C.

  • Carefully add 128.2g of 30% sodium hydroxide solution to the reactor.

  • Reflux: After the addition is complete, increase the temperature to reflux and maintain for 4 hours.

  • Work-up:

    • Cool the reaction mixture to 20°C.

    • Slowly add 30% hydrochloric acid to adjust the pH of the solution to 2.5.

    • Evaporate the solution to dryness.

  • Crystallization and Isolation:

    • Add 300g of anhydrous ethanol to the solid residue and maintain the temperature at 55°C.

    • Cool the mixture to induce crystallization.

    • Filter the precipitated solid and dry to obtain 2-picolinic acid.

    • Expected yield: ~89.6%.[8]

Visualizations

experimental_workflow General Experimental Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Final Product Handling raw_materials Raw Material QC reactor_prep Reactor Preparation & Inerting raw_materials->reactor_prep reagent_charge Charge Solvents & Starting Materials reactor_prep->reagent_charge reagent_addition Controlled Reagent Addition reagent_charge->reagent_addition reaction Reaction Monitoring (T, P, TLC/HPLC) reagent_addition->reaction quench Reaction Quench reaction->quench phase_sep Phase Separation / Extraction quench->phase_sep solvent_swap Solvent Swap / Concentration phase_sep->solvent_swap crystallization Crystallization solvent_swap->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying final_qc Final Product QC drying->final_qc

Caption: General experimental workflow for the scale-up synthesis of a picolinic acid derivative.

troubleshooting_workflow Troubleshooting Workflow for Unexpected Impurity start Unexpected Impurity Detected in QC identify Identify Impurity Structure (MS, NMR) start->identify is_intermediate Is it a known intermediate or starting material? identify->is_intermediate is_byproduct Is it a known byproduct? is_intermediate->is_byproduct No check_sm Review Starting Material QC Data is_intermediate->check_sm Yes new_impurity Investigate Formation of New Impurity is_byproduct->new_impurity No review_params Review Reaction Parameters (T, time, stoichiometry) is_byproduct->review_params Yes new_impurity->review_params modify_reaction Modify Reaction Conditions (e.g., lower T, shorter time) check_sm->modify_reaction review_params->modify_reaction review_workup Review Work-up & Purification Procedures modify_purification Modify Purification (e.g., recrystallization, reslurry) review_workup->modify_purification success Impurity within Specification modify_reaction->success modify_purification->success

Caption: Troubleshooting workflow for an unexpected impurity in the final product.

References

Preventing decomposition of 3-Benzoylpicolinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-Benzoylpicolinic acid to prevent its decomposition. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to minimize exposure to air and moisture.[1][2][3] It is also advisable to protect the compound from direct sunlight.[1]

Q2: What substances are incompatible with this compound?

A2: this compound should not be stored with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][3] Contact with these substances can lead to decomposition.

Q3: What are the potential signs of decomposition of this compound?

A3: Physical changes such as a change in color, odor, or the formation of a solid precipitate may indicate decomposition. For accurate assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) should be used to detect and quantify any degradation products.

Q4: How can I monitor the stability of this compound over time?

A4: A stability-indicating analytical method, typically HPLC, should be developed and validated. This method should be able to separate the intact this compound from any potential degradation products. Regular testing of stored samples will provide data on the compound's stability under specific storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change) Exposure to light, air (oxidation), or incompatible materials.Store in a tightly sealed, opaque container in a designated, controlled environment. Verify that no incompatible substances are stored nearby.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and pathways. This will help in optimizing storage conditions and analytical methods.
Decreased purity or potency of the material Decomposition due to improper storage conditions (e.g., high temperature, humidity).Review and tighten control over storage temperature and humidity. Consider storing at lower temperatures (e.g., refrigerated) if data suggests thermal lability.
Inconsistent experimental results Variability in the stability of the starting material.Implement a routine stability testing program for all batches of this compound to ensure consistent quality.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5][6][7][8]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method. The method should be capable of separating the parent peak from any degradation product peaks.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and characterize major degradation products using techniques like LC-MS if necessary.

    • The target degradation is typically in the range of 5-20%.[4][5][7]

Visualizations

Decomposition_Pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acid Hydrolysis_Product Hydrolysis Product(s) Acid->Hydrolysis_Product Base Base Base->Hydrolysis_Product Oxidation Oxidation Oxidation_Product Oxidation Product(s) Oxidation->Oxidation_Product Heat Heat Other_Degradants Other Degradants Heat->Other_Degradants Light Light Light->Other_Degradants 3-Benzoylpicolinic_Acid 3-Benzoylpicolinic_Acid 3-Benzoylpicolinic_Acid->Hydrolysis_Product Hydrolysis 3-Benzoylpicolinic_Acid->Oxidation_Product Oxidation 3-Benzoylpicolinic_Acid->Other_Degradants Heat, Light

Caption: Potential decomposition pathways of this compound under various stress conditions.

Experimental_Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution of this compound Start->Prepare_Stock_Solution Apply_Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prepare_Stock_Solution->Apply_Stress_Conditions Analyze_Samples Analyze Samples by HPLC Apply_Stress_Conditions->Analyze_Samples Evaluate_Data Evaluate Degradation Data Analyze_Samples->Evaluate_Data Identify_Degradants Identify Degradation Products (e.g., LC-MS) Evaluate_Data->Identify_Degradants End End Identify_Degradants->End

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Logic Problem Decomposition Suspected Check_Storage Review Storage Conditions (Temp, Light, Container) Problem->Check_Storage Check_Compatibility Check for Incompatible Substances Problem->Check_Compatibility Perform_Analysis Perform Analytical Testing (e.g., HPLC) Problem->Perform_Analysis Data_Shows_Degradation Degradation Confirmed? Perform_Analysis->Data_Shows_Degradation Optimize_Storage Optimize Storage Conditions Data_Shows_Degradation->Optimize_Storage Yes No_Action No Immediate Action Continue Monitoring Data_Shows_Degradation->No_Action No Conduct_Forced_Degradation Conduct Forced Degradation Study Optimize_Storage->Conduct_Forced_Degradation End Problem Resolved Conduct_Forced_Degradation->End No_Action->End

Caption: Troubleshooting decision tree for investigating suspected decomposition of this compound.

References

Alternative catalysts for the synthesis of substituted picolinic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of substituted picolinic acids using alternative catalysts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with various alternative catalytic systems.

Iron-Catalyzed C-H Activation/Carboxylation

Question: My iron-catalyzed C-H activation reaction for pyridine functionalization is showing low to no conversion. What are the potential causes and solutions?

Answer: Low conversion in iron-catalyzed C-H activation can stem from several factors. Iron catalysts, while being a cost-effective alternative to precious metals, can be sensitive to reaction conditions.[1][2][3]

  • Catalyst Activation and Species: The active iron species is often a reduced, low-valent form. If using an in-situ generation method, such as from simple iron salts and a Grignard reagent, ensure the Grignard is of high quality and added under strictly anaerobic conditions to generate the active catalyst.[3]

  • Atmosphere Control: Low-valent iron species are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active catalyst, rendering it ineffective.[2]

  • Ligand Choice: The ligand is crucial for stabilizing the iron center and facilitating the C-H activation step. Sterically bulky ligands might hinder the substrate's approach to the metal center, while inadequate ligands may fail to stabilize the active species.[3]

  • Substrate Reactivity: Pyridine itself is a relatively unreactive substrate without prior activation.[3] The electronic properties of your substituted pyridine can significantly influence the reaction rate. Electron-withdrawing groups can deactivate the ring towards C-H activation.

  • Solvent Purity: Ensure the use of dry, degassed solvents. Protic impurities can quench the organometallic intermediates involved in the catalytic cycle.

Copper-Catalyzed Reactions

Question: I am observing significant homocoupling of my starting material and other side reactions in my copper-mediated synthesis of picolinic acid derivatives. How can I improve the selectivity?

Answer: Copper catalysis is a versatile tool, but selectivity can be a challenge. Side reactions like homocoupling are common but can be minimized.

  • Ligand Selection: The choice of ligand is critical in copper catalysis. Picolinic acid itself or its derivatives can act as bidentate ligands, influencing the catalyst's reactivity and preventing side reactions.[4] Using a well-defined coordination polymer or complex can enhance selectivity.[5][6]

  • Temperature Control: Many copper-catalyzed reactions are highly temperature-sensitive. Running the reaction at the lowest effective temperature can often suppress unwanted side pathways. Some enantioselective arylations have been successful at temperatures as low as -45 °C.[4]

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial. A base that is too strong or a solvent that is too coordinating can interfere with the catalytic cycle. Screen different bases (e.g., carbonates, phosphates) and solvents to find the optimal combination for your specific substrate.

  • Avoiding Reducing Agents: In some copper-catalyzed "click reactions" for forming triazole-substituted picolinates, the use of reducing agents like sodium ascorbate with a Cu(II) salt is common.[5] However, this can sometimes lead to undesired reductions. Using a pre-formed Cu(I) source or a catalytic system that does not require an external reductant can improve outcomes.

Photoredox Catalysis for Decarboxylative Coupling

Question: My photoredox-catalyzed reaction to form a substituted picolinic acid derivative is sluggish and gives a low yield. What troubleshooting steps should I take?

Answer: Photoredox catalysis relies on a confluence of factors including the light source, photocatalyst, and reaction components.[7][8]

  • Light Source: Ensure your light source has the correct wavelength to excite your chosen photocatalyst. The intensity of the light is also critical; insufficient photon flux will result in a slow reaction. Check the specifications of your LED or lamp and ensure the reaction vessel is positioned for optimal irradiation. Red light photocatalysis, for instance, offers advantages like deeper media penetration.[9]

  • Photocatalyst Choice: The redox potential of the excited photocatalyst must be sufficient to engage in single-electron transfer (SET) with your substrate.[7] If the reaction is not proceeding, you may need a more strongly oxidizing or reducing photocatalyst. Iridium and ruthenium complexes are common, but organic dyes are also effective and can be a cost-effective alternative.[8][10]

  • Degassing: Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle. It is crucial to thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

  • Reaction Concentration: Photoredox reactions can be sensitive to concentration. If the solution is too concentrated, it can inhibit light penetration. Diluting the reaction mixture may improve the overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using earth-abundant metal catalysts like iron over traditional palladium catalysts? A1: The main advantages are cost and sustainability. Iron is significantly more abundant and less expensive than palladium.[1][3] This makes iron catalysis more attractive for large-scale synthesis. From a green chemistry perspective, replacing precious metals with earth-abundant alternatives is a key goal. Furthermore, iron catalysis can sometimes offer unique reactivity and selectivity profiles that are complementary to those of palladium.[2]

Q2: Can I use heterogeneous catalysts for the synthesis of picolinic acid derivatives? What are the benefits? A2: Yes, heterogeneous catalysts are being developed and offer significant advantages. For example, a bimetallic Metal-Organic Framework (MOF) functionalized with phosphorus acid groups has been used as a recyclable catalyst for synthesizing picolinate derivatives.[11] The primary benefits include easy separation of the catalyst from the reaction mixture, which simplifies purification, and the potential for catalyst recycling and reuse, improving process economy and sustainability.[11]

Q3: My substrate contains multiple C-H bonds. How can I achieve regioselectivity when synthesizing substituted picolinic acids? A3: Achieving regioselectivity is a common challenge in C-H functionalization. One of the most effective strategies is the use of directing groups. A directing group, often a bidentate ligand like picolinamide, is temporarily installed on the molecule.[12] It coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, leading to its selective functionalization.[12][13] The redox non-innocence of the pyridine ring itself can also play a key role in enabling high regioselectivity in some iron-catalyzed reactions.[1][14]

Q4: Are there catalyst-free methods for modifying picolinic acid derivatives? A4: Yes, certain transformations can be achieved without a metal catalyst. For instance, the decarboxylation of pyridine-dicarboxylic acids to yield nicotinic acid (a picolinic acid isomer) can be performed in high-temperature liquid water without any catalyst, which simplifies the process and avoids catalyst-related pollution.[15] Additionally, photoredox catalysis can enable decarboxylative reactions under visible light without the need for transition metals, using organic dyes as the photocatalyst.[10]

Data on Alternative Catalytic Systems

The following table summarizes performance data for various alternative catalysts used in the synthesis of picolinic acid precursors or derivatives.

Catalyst SystemReaction TypeSubstrate ExampleConditionsYield (%)Key AdvantageReference
Iron(III) salt / tetra-azamacrocycle C-H ArylationPyridine + Phenylboronic acidO₂, 100 °C41%Low-cost, earth-abundant metal[2]
Ni/imidazolyidene complex [2+2+2] CycloadditionDiyne + Alkyl/Aryl nitrileAmbient TemperatureGood to ExcellentMild conditions, broad scope[16]
Cu(II) Coordination Polymer (CP1) Click ReactionBenzyl azide + Phenylacetylene2 mol% catalyst, EG/H₂OHighSelective for 1,4-disubstituted product[5][6]
Pd(OAc)₂ / Picolinamide DG γ-C(sp³)-H AcetoxylationAlkylamine derivative130 °C, PhI(OAc)₂Moderate to GoodHigh regioselectivity via directing group[13]
Ir(ppy)₃ (Photocatalyst) Decarboxylative Addition2-oxo-2-phenylacetic acidBlue LED, Room Temp.up to 95%Mild conditions, radical pathway[10]

Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed C-H Arylation of Pyridine

This protocol is a representative example based on reported iron-catalyzed methodologies.[2][17]

  • Preparation: In a glovebox, add an iron(III) salt (e.g., FeCl₃, 5-10 mol%) and the corresponding ligand (e.g., a tetra-azamacrocycle, 5-10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the pyridine substrate (1.0 equiv) and the arylboronic acid (1.5-2.0 equiv).

  • Solvent: Add the appropriate dry, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the specified temperature (e.g., 100-120 °C). If required by the specific procedure, the reaction may be run under an atmosphere of oxygen or air.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted picolinic acid precursor.

Protocol 2: General Procedure for Photoredox-Catalyzed Decarboxylative Michael Addition

This protocol is a representative example based on visible-light photoredox methods.[10]

  • Preparation: To an oven-dried vial, add the α-oxocarboxylic acid (e.g., a 2-oxo-2-arylacetic acid, 1.2 equiv), the Michael acceptor (1.0 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(ppy)₃, 1-2 mol%).

  • Solvent and Degassing: Add the appropriate solvent (e.g., DMF or DMSO). Seal the vial and thoroughly degas the mixture by sparging with argon for 15-20 minutes.

  • Reaction Setup: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 34 W) and ensure cooling with a fan to maintain room temperature.

  • Reaction: Stir the reaction under irradiation for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final product.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Weigh Catalyst & Reagents p2 Add to Inert Atmosphere Vessel p1->p2 r1 Add Dry, Degassed Solvent p2->r1 r2 Heat / Irradiate at Specified Temperature r1->r2 r3 Monitor by TLC / GC-MS r2->r3 w1 Quench & Extract r3->w1 w2 Dry & Concentrate w1->w2 w3 Purify via Chromatography w2->w3 end end w3->end Characterize Final Product

Caption: General experimental workflow for catalyzed synthesis.

C_H_Activation_Cycle M_L [M]-Ln Active Catalyst Coord Substrate Coordination M_L->Coord + Py-R center OxAdd C-H Activation (Oxidative Addition) Coord->OxAdd Func Functionalization (e.g., with CO2) OxAdd->Func + E+ RedElim Reductive Elimination Func->RedElim RedElim->M_L - Product

Caption: Simplified catalytic cycle for C-H functionalization.

Troubleshooting_Flowchart start Low / No Yield check_catalyst Is the catalyst active? start->check_catalyst catalyst_source Check source, age, and handling procedures. check_catalyst->catalyst_source No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_activation Review in-situ activation (e.g., reductant quality). catalyst_source->catalyst_activation end_node Re-run Experiment catalyst_activation->end_node atmosphere Ensure strictly inert atmosphere (N2/Ar). check_conditions->atmosphere No check_reagents Are reagents pure? check_conditions->check_reagents Yes solvent Use dry, freshly degassed solvent. atmosphere->solvent temperature Verify temperature and reaction time. solvent->temperature temperature->end_node substrate_purity Check substrate purity. Impurities can be inhibitors. check_reagents->substrate_purity No check_reagents->end_node Yes reagent_quality Verify quality of other reagents (base, additives). substrate_purity->reagent_quality reagent_quality->end_node

Caption: Troubleshooting logic for low-yield reactions.

References

Managing impurities in the synthesis of picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of picolinic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of picolinic acid derivatives, categorized by the synthetic route.

Route 1: Oxidation of 2-Methylpyridine (α-Picoline)

This common method typically employs strong oxidizing agents like potassium permanganate (KMnO₄).

Q1: My reaction yield is lower than expected. What are the common causes?

A1: Low yields in the oxidation of 2-methylpyridine can stem from several factors:

  • Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of oxidant to starting material.

  • Over-oxidation: Aggressive reaction conditions (e.g., high temperatures, excessive oxidant) can lead to the degradation of the pyridine ring, forming byproducts like carbon dioxide and ammonia, which reduces the yield of the desired picolinic acid.[1]

  • Product Loss During Workup: Picolinic acid is highly soluble in water, which can lead to significant losses during aqueous extraction steps.[2] Additionally, improper pH adjustment during extraction can prevent the complete precipitation or extraction of the product.

  • Impure Starting Material: The purity of the initial 2-methylpyridine can impact the reaction efficiency and yield.

Q2: The final product has a yellow or brownish tint. What is the cause and how can I purify it?

A2: A yellow or brownish discoloration often indicates the presence of residual manganese dioxide (MnO₂) from the potassium permanganate oxidation or other colored organic impurities.

  • Removal of Manganese Dioxide: Ensure thorough filtration after the reaction. Washing the filter cake with hot water can help recover more product and remove residual MnO₂.

  • Decolorization: Activated charcoal can be used to remove colored organic impurities. Add a small amount of activated charcoal to a hot solution of your crude product, heat for a short period, and then perform a hot filtration to remove the charcoal.

  • Recrystallization: Recrystallization is an effective method for removing colored impurities and improving the purity of the final product. Suitable solvents include water, ethanol, or a mixture of the two.[3][4] Benzene has also been reported as a recrystallization solvent.[2]

Q3: My product is contaminated with inorganic salts, specifically potassium chloride. How can I remove them?

A3: Potassium chloride is a common byproduct when using potassium permanganate. Due to the high water solubility of picolinic acid, separating it from other water-soluble salts can be challenging.

  • Solvent Extraction/Crystallization: One effective method involves dissolving the crude product (as the hydrochloride salt) in hot absolute ethanol. Potassium chloride is insoluble in hot ethanol and can be removed by filtration. The picolinic acid hydrochloride can then be recrystallized by adding ether to the ethanolic solution.[5]

  • Azeotropic Distillation: Another approach is to perform an azeotropic distillation with a solvent like benzene. This removes water and allows for the separation of picolinic acid from the insoluble potassium chloride.[2]

Route 2: Hydrolysis of 2-Cyanopyridine

This route involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.

Q1: My HPLC analysis shows a significant impurity peak besides the starting material and product. What could it be?

A1: A common impurity in the hydrolysis of 2-cyanopyridine is the intermediate, picolinamide . This occurs when the hydrolysis reaction does not proceed to completion. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide being the intermediate.[6]

Q2: How can I minimize the formation of picolinamide as an impurity?

A2: To drive the reaction to completion and minimize the presence of picolinamide, consider the following:

  • Reaction Time and Temperature: Increasing the reaction time and/or temperature can promote the complete hydrolysis of the amide intermediate to the carboxylic acid. However, be cautious of potential side reactions or degradation at excessively high temperatures.[6][7]

  • Reagent Concentration: Ensure a sufficient excess of the acid or base catalyst is used to facilitate both steps of the hydrolysis.

Q3: What are the best methods to remove unreacted 2-cyanopyridine and intermediate picolinamide?

A3: Both unreacted starting material and the picolinamide intermediate can often be removed through careful purification:

  • Extraction: Differences in the acidity/basicity of picolinic acid, picolinamide, and 2-cyanopyridine can be exploited through acid-base extraction. Picolinic acid, being acidic, can be extracted into a basic aqueous solution, leaving the less acidic picolinamide and neutral 2-cyanopyridine in the organic layer.

  • Column Chromatography: Silica gel column chromatography can be effective in separating the more polar picolinic acid and picolinamide from the less polar 2-cyanopyridine. A gradient elution with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol) is often successful.[3]

  • Recrystallization: A carefully chosen solvent system for recrystallization can selectively crystallize the desired picolinic acid, leaving the impurities in the mother liquor.

Quantitative Data on Impurity Formation

The formation of impurities is highly dependent on reaction conditions. The following tables summarize the expected impact of key parameters on the impurity profile.

Table 1: Oxidation of 2-Methylpyridine - Impact of Reaction Conditions on Impurities

ParameterHigh Value EffectLow Value EffectKey Impurities Affected
Temperature Increased risk of over-oxidation and pyridine ring cleavage.Incomplete reaction, leaving unreacted 2-methylpyridine.Unreacted 2-methylpyridine, CO₂, NH₃
Oxidant Ratio Higher chance of over-oxidation.Incomplete conversion to picolinic acid.Unreacted 2-methylpyridine
Reaction Time May lead to degradation of the product if too long.Incomplete reaction.Unreacted 2-methylpyridine

Table 2: Hydrolysis of 2-Cyanopyridine - Impact of Reaction Conditions on Impurities

ParameterHigh Value EffectLow Value EffectKey Impurities Affected
Temperature Promotes complete hydrolysis to picolinic acid, but may cause decarboxylation at very high temperatures.[7]Incomplete hydrolysis, leading to higher levels of picolinamide.Picolinamide, 2-Cyanopyridine
pH (Acidic/Basic) Stronger acid/base concentration drives the reaction to completion.Slower reaction rate and higher likelihood of intermediate picolinamide accumulation.Picolinamide
Reaction Time Ensures complete conversion to the carboxylic acid.Incomplete hydrolysis, leaving picolinamide and unreacted 2-cyanopyridine.Picolinamide, 2-Cyanopyridine

Experimental Protocols

General Purification Protocols

Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the crude picolinic acid derivative at an elevated temperature but have low solubility at room temperature. Common solvents to test include water, ethanol, acetonitrile, toluene, or mixtures like ethanol/water.[3][4]

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to near the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Column Chromatography

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. Use thin-layer chromatography (TLC) to determine a suitable eluent system (mobile phase) that provides good separation between the picolinic acid derivative and its impurities. A common starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increased by adding methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column at different rates.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is commonly used.[8]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the buffer can be adjusted to optimize the separation.[8][9]

  • Detection: UV detection is often used, with the wavelength set to an absorbance maximum of the picolinic acid derivative (typically around 265 nm).[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile derivatives of picolinic acid. Derivatization to more volatile esters may be necessary for efficient analysis. This technique is powerful for identifying unknown impurities by their mass spectra.

Visualizations

Synthesis_Workflow cluster_oxidation Route 1: Oxidation cluster_hydrolysis Route 2: Hydrolysis 2-Methylpyridine 2-Methylpyridine Oxidation (e.g., KMnO4) Oxidation (e.g., KMnO4) 2-Methylpyridine->Oxidation (e.g., KMnO4) Crude Picolinic Acid Crude Picolinic Acid Oxidation (e.g., KMnO4)->Crude Picolinic Acid Purification Purification Crude Picolinic Acid->Purification 2-Cyanopyridine 2-Cyanopyridine Hydrolysis (Acid or Base) Hydrolysis (Acid or Base) 2-Cyanopyridine->Hydrolysis (Acid or Base) Crude Picolinic Acid_H Crude Picolinic Acid Hydrolysis (Acid or Base)->Crude Picolinic Acid_H Crude Picolinic Acid_H->Purification Pure Picolinic Acid Derivative Pure Picolinic Acid Derivative Purification->Pure Picolinic Acid Derivative

Caption: General synthesis workflows for picolinic acid derivatives.

Troubleshooting_Impurity cluster_oxidation_impurities Oxidation Route cluster_hydrolysis_impurities Hydrolysis Route Impurity_Detected Impurity Detected (e.g., by HPLC/TLC) Unreacted_Picoline Unreacted 2-Methylpyridine Impurity_Detected->Unreacted_Picoline Check Reaction Completion Inorganic_Salts Inorganic Salts (e.g., KCl) Impurity_Detected->Inorganic_Salts Check Purification Protocol Colored_Impurities Colored Impurities (e.g., MnO2) Impurity_Detected->Colored_Impurities Use Decolorizing Agent Unreacted_Nitrile Unreacted 2-Cyanopyridine Impurity_Detected->Unreacted_Nitrile Optimize Reaction Time/Temp Picolinamide Picolinamide (Intermediate) Impurity_Detected->Picolinamide Optimize Hydrolysis Conditions

Caption: Troubleshooting logic for common impurities.

References

Technical Support Center: Column Chromatography Optimization for 3-Benzoylpicolinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatography purification of 3-Benzoylpicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of a polar, acidic compound like this compound, the most common stationary phase is silica gel (SiO₂) . Due to its acidic nature, it generally provides good separation for acidic compounds. Alternatively, for very polar impurities, a reversed-phase C18 silica gel can be employed, which separates compounds based on hydrophobicity.

Q2: Which mobile phase systems are suitable for the purification of this compound on a silica gel column?

A2: A gradient of a non-polar solvent and a polar solvent is typically used. Common solvent systems include mixtures of:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

To improve peak shape and reduce tailing, it is often beneficial to add a small amount of an acidic modifier to the mobile phase, such as acetic acid (0.1-1%) or formic acid (0.1-1%) . This suppresses the ionization of the carboxylic acid group, leading to a less polar, more defined spot on the TLC and better separation on the column.[1]

Q3: How can I determine the optimal mobile phase composition?

A3: The ideal mobile phase composition should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound and achieves good separation from its impurities.[2] A difference in Rf values of at least 0.2 between the desired compound and the nearest impurity is recommended for effective separation.[2]

Q4: My this compound appears to be degrading on the silica gel column. What can I do?

A4: If you suspect degradation on the acidic silica gel, you can deactivate the silica gel by pre-treating it with a mobile phase containing a small amount of a base, such as 1-3% triethylamine (TEA) .[3] After flushing the column with this basic mixture, re-equilibrate with your chosen mobile phase before loading the sample.[3] Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be considered.

Q5: I am observing significant peak tailing. How can this be minimized?

A5: Peak tailing for acidic compounds like this compound on silica gel is common due to strong interactions between the carboxylic acid group and the acidic silanol groups of the stationary phase. To mitigate this:

  • Add an acidic modifier (e.g., 0.1-1% acetic or formic acid) to your mobile phase to suppress the ionization of your compound.[1]

  • Ensure your sample is loaded onto the column in a concentrated, narrow band .

  • Avoid overloading the column with the sample.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
Compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before running the column. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[3]
Compound elutes too quickly (in the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane or dichloromethane).
Poor separation of this compound from impurities Inappropriate mobile phase system.Re-optimize the mobile phase using TLC to maximize the Rf difference between your compound and impurities.[2]
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is often preferred.
Column was overloaded with the sample.Reduce the amount of crude sample loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.
Streaking or smearing of the compound band Compound is interacting too strongly with the stationary phase (common for carboxylic acids).Add a small percentage of acetic acid or formic acid to the mobile phase to reduce strong interactions by keeping the carboxylic acid protonated.[1]
The sample was loaded in a solvent that is too polar.Dissolve the sample in the minimum amount of the mobile phase or a less polar solvent before loading it onto the column.
Fractions are very dilute The elution band has broadened significantly.This can be a result of a very slow flow rate or a column that is too long. Try increasing the flow rate (if using flash chromatography) or using a shorter, wider column.

Experimental Protocol: Flash Column Chromatography of this compound

This is a general protocol that should be optimized based on preliminary TLC analysis.

1. TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate with 0.5% acetic acid).

  • Visualize the spots under UV light (254 nm).

  • Select a solvent system that gives an Rf value of ~0.3 for the product and good separation from impurities.

2. Column Preparation:

  • Select an appropriate size glass column.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a thin layer of sand (approx. 0.5 cm).

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica to settle, and then add a protective layer of sand on top.

  • Drain the solvent until it is level with the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

  • Carefully apply the sample solution to the top of the silica gel column using a pipette.

  • Allow the sample to absorb into the silica gel by draining the solvent to the level of the sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.

  • Collect fractions in labeled test tubes.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Column Packing (Slurry Method) TLC->Pack Determines Solvent System Load 3. Sample Loading (Concentrated Band) Pack->Load Elute 4. Elution (Gradient or Isocratic) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound via column chromatography.

Troubleshooting_Logic Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? PoorSep->Tailing No ReOptTLC Re-optimize Mobile Phase via TLC PoorSep->ReOptTLC Yes NoElution No Elution? Tailing->NoElution No AddAcid Add Acidic Modifier to Mobile Phase Tailing->AddAcid Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes CheckPacking Check Column Packing & Loading ReOptTLC->CheckPacking CheckDecomp Check for Decomposition IncreasePolarity->CheckDecomp

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Validation & Comparative

Validating the Structure of Synthesized 3-Benzoylpicolinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a critical first step in chemical and pharmaceutical research. However, the synthesis is only complete upon rigorous validation of the molecular structure. This guide provides a comparative overview of standard and alternative methods for the structural confirmation of synthesized 3-Benzoylpicolinic acid. We present expected data based on analogous compounds, detailed experimental protocols, and a visual workflow to aid researchers in this essential process.

Primary Validation Workflow: Spectroscopic Analysis

A combination of spectroscopic techniques is the most common and powerful approach for elucidating the structure of a newly synthesized organic compound. Each technique provides a unique piece of the structural puzzle.

Data Presentation: Predicted Spectroscopic Data for this compound

The following tables summarize the predicted quantitative data for this compound based on spectral information from structurally similar compounds, including picolinic acid and various benzoic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.6-8.8dd1HH6 (Pyridine)
~8.0-8.2dd1HH4 (Pyridine)
~7.8-8.0m2HH2', H6' (Benzoyl)
~7.5-7.7m1HH5 (Pyridine)
~7.4-7.6m3HH3', H4', H5' (Benzoyl)
~10.0-12.0br s1HCOOH

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~195C=O (Ketone)
~168C=O (Carboxylic Acid)
~152C2 (Pyridine)
~148C6 (Pyridine)
~138C4 (Pyridine)
~137C1' (Benzoyl)
~135C3 (Pyridine)
~133C4' (Benzoyl)
~130C2', C6' (Benzoyl)
~128C3', C5' (Benzoyl)
~126C5 (Pyridine)

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~3100-3000MediumC-H stretch (Aromatic)
~1710-1760Strong, SharpC=O stretch (Carboxylic Acid)
~1670-1690Strong, SharpC=O stretch (Ketone)
~1600, 1450Medium-StrongC=C stretch (Aromatic Rings)
~1320-1210StrongC-O stretch (Carboxylic Acid)
~950-910Medium, BroadO-H bend (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Mode: Electron Ionization (EI)

m/zInterpretation
227[M]⁺ (Molecular Ion)
210[M - OH]⁺
199[M - CO]⁺ or [M - C₂H₄]⁺ from pyridine ring
182[M - COOH]⁺
105[C₆H₅CO]⁺ (Benzoyl Cation)
77[C₆H₅]⁺ (Phenyl Cation)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC). For a pure solid, direct infusion is often sufficient.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular weight of this compound (227.21 g/mol ).

Alternative Validation Method: Single-Crystal X-ray Diffraction

For an unambiguous determination of the molecular structure, single-crystal X-ray diffraction (XRD) is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.

Comparison of Spectroscopic Methods vs. X-ray Diffraction

FeatureSpectroscopic Methods (NMR, IR, MS)Single-Crystal X-ray Diffraction
Information Provided Connectivity, functional groups, molecular formulaAbsolute 3D structure, bond lengths, bond angles, stereochemistry
Sample Requirement Soluble sample (for NMR), small amountHigh-quality single crystal
Throughput Relatively highLower, crystal growth can be time-consuming
Cost Generally lowerHigher instrumentation and maintenance costs
Ambiguity Can sometimes be ambiguous for complex structuresUnambiguous for a good quality crystal and data

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the synthesized this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates.

Visualizing the Validation Workflows

The following diagrams illustrate the logical flow of the primary spectroscopic validation process and the alternative X-ray crystallography approach.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis Synth Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR FTIR FT-IR Spectroscopy Synth->FTIR MS Mass Spectrometry Synth->MS Analysis Correlate Data & Confirm Structure NMR->Analysis FTIR->Analysis MS->Analysis

Caption: Workflow for Spectroscopic Validation.

XRay_Validation_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Synth Synthesized This compound Crystal Grow Single Crystal Synth->Crystal XRD Data Collection & Structure Solution Crystal->XRD

Comparative analysis of benzoyl-substituted picolinic acid activities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Benzoyl-Substituted Picolinic Acid Derivatives

The functionalization of picolinic acid with a benzoyl moiety has given rise to a diverse class of molecules with a wide range of biological activities. This guide provides a comparative analysis of benzoyl-substituted picolinic acid derivatives, focusing on their herbicidal, hypoglycemic, and anticonvulsant properties. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate further investigation and application of these compounds.

Herbicidal Activity

Recent research has identified 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives as potent synthetic auxin herbicides.[1][2][3] These compounds have shown significant inhibitory activity against the growth of various weeds.

Quantitative Data for Herbicidal Activity

A study by Yang et al. (2023) synthesized a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds and evaluated their herbicidal activity against Arabidopsis thaliana.[1][2] The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are presented below.

CompoundR1R2IC50 (µM) vs. Arabidopsis thaliana
V-7 4-ClCH30.004
V-8 4-ClCH2FNot specified, but noted for post-emergence activity
Picloram --Not specified, used as a positive control
Halauxifen-methyl --0.18

Data sourced from Yang et al., 2023.[1][2]

Notably, compound V-7 exhibited an IC50 value that was 45 times lower than the commercial herbicide halauxifen-methyl.[1][2] Furthermore, compound V-8 displayed better post-emergence herbicidal activity than picloram at a dosage of 300 g/ha and showed good safety for corn, wheat, and sorghum.[1][2][3]

Experimental Protocol: Herbicidal Activity Assay

The herbicidal activity was determined by measuring the inhibition of root growth of Arabidopsis thaliana.

  • Plant Material: Arabidopsis thaliana seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Treatment: Seedlings at the four-leaf stage were transferred to fresh MS medium containing different concentrations of the test compounds.

  • Incubation: The plates were incubated in a growth chamber under controlled conditions (25°C, 16h light/8h dark cycle).

  • Data Collection: After a specified period, the root length of the seedlings was measured.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a logistical function.

Signaling Pathway: Auxin Herbicide Action

These picolinic acid derivatives act as synthetic auxins. Their proposed mechanism involves binding to the auxin co-receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins. This binding leads to the degradation of Aux/IAA transcriptional repressors, resulting in the activation of auxin-responsive genes and subsequent herbicidal effects.[1][2]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Benzoyl-Substituted Picolinic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Binds Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Herbicidal_Effects Herbicidal Effects Auxin_Genes->Herbicidal_Effects Ub->Aux_IAA Ubiquitination

Caption: Proposed mechanism of action for benzoyl-substituted picolinic acid herbicides.

Hypoglycemic Activity

A series of S-acyl derivatives of 3-mercaptopicolinic acid (3-MPA) have been investigated for their hypoglycemic activity.[4] These studies explored the impact of different benzoyl substituents on the potency of these compounds.

Quantitative Data for Hypoglycemic Activity

The hypoglycemic activity was evaluated in rats at a dose of 300 mg/kg. The potency of the compounds was correlated with their lipid solubility.[4]

CompoundBenzoyl SubstituentHypoglycemic Activity (at 300 mg/kg)
4 p-chlorobenzoylHigh
6 p-trifluoromethylbenzoylHigh
20 Pivaloyl (tert-butylcarbonyl)High
3-MPA -More potent than derivatives 4, 6, and 20 in dose-range studies

Data from Blank et al., 1977.[4]

The study indicated that while derivatives with increased lipid solubility showed high potency at the tested dose, the parent compound, 3-MPA, was more potent across a range of doses.[4]

Experimental Protocol: Hypoglycemic Activity Assay

The hypoglycemic activity was assessed in a rat model.

  • Animal Model: Male rats were used for the study.

  • Compound Administration: The S-acyl derivatives of 3-mercaptopicolinic acid were administered to the rats at a dose of 300 mg/kg.

  • Blood Glucose Measurement: Blood glucose levels were measured at specific time points after administration.

  • Data Analysis: The reduction in blood glucose levels was used to determine the hypoglycemic activity of the compounds.

Experimental Workflow

Hypoglycemic_Activity_Workflow Start Start Animal_Model Select Male Rats Start->Animal_Model Compound_Admin Administer Benzoyl-Substituted Picolinic Acid Derivative (300 mg/kg) Animal_Model->Compound_Admin Blood_Sampling Collect Blood Samples at Timed Intervals Compound_Admin->Blood_Sampling Glucose_Measurement Measure Blood Glucose Levels Blood_Sampling->Glucose_Measurement Data_Analysis Analyze Reduction in Blood Glucose Glucose_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the hypoglycemic activity of benzoyl-substituted picolinic acids.

Anticonvulsant Activity

Derivatives of picolinic acid have also been explored for their potential as anticonvulsant agents.[5] A study focused on synthesizing analogs of a potent but short-acting anticonvulsant, Pic-BZA, to identify compounds with a longer duration of action.[5]

Quantitative Data for Anticonvulsant Activity

The anticonvulsant activity was evaluated through the Anticonvulsant Screening Project (ASP) of the Antiepileptic Drug Development Program (ADDP) at the National Institutes of Health (NIH).[5]

CompoundNameKey FeatureOutcome
Pic-BZA Picolinic acid benzylamidePotent anticonvulsant, low neurotoxicityShort half-life of action (~15 min)
7 (Pic-2-F-BZA) Picolinic acid 2-fluorobenzylamide2-fluoro substitution on the benzylamideMost effective compound in the series with a longer duration of action

Data from Paruszewski et al., 2005.[5]

Experimental Protocol: Anticonvulsant Screening

The anticonvulsant activity was assessed using standardized screening protocols from the NIH's ASP. While specific details of the protocols are extensive, a general workflow is outlined below.

  • Animal Model: Typically, mice or rats are used.

  • Compound Administration: The test compounds are administered to the animals.

  • Induction of Seizures: Seizures are induced through various methods, such as maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ).

  • Observation: The animals are observed for the presence or absence of seizures and for any signs of neurotoxicity.

  • Data Analysis: The ability of the compound to prevent seizures and its neurotoxic dose are determined.

Experimental Workflow

Anticonvulsant_Screening_Workflow Start Start Animal_Selection Select Animal Model (e.g., Mice) Start->Animal_Selection Compound_Admin Administer Benzoyl-Substituted Picolinic Acid Derivative Animal_Selection->Compound_Admin Seizure_Induction Induce Seizures (e.g., MES, scPTZ) Compound_Admin->Seizure_Induction Observation Observe for Seizure Protection and Neurotoxicity Seizure_Induction->Observation Data_Analysis Determine Anticonvulsant Efficacy and Toxicity Profile Observation->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for anticonvulsant screening of benzoyl-substituted picolinic acids.

Conclusion

The incorporation of a benzoyl group into the picolinic acid scaffold has proven to be a fruitful strategy for the development of compounds with diverse and potent biological activities. The examples of herbicidal, hypoglycemic, and anticonvulsant agents highlight the versatility of this chemical class. The structure-activity relationships observed, such as the impact of substituents on the benzoyl ring, provide valuable insights for the rational design of new and improved derivatives. Further research into the mechanisms of action and optimization of the pharmacokinetic properties of these compounds holds significant promise for various therapeutic and agricultural applications.

References

A Comparative Guide to the Biological Activities of 3-Benzoylpicolinic Acid and 3-Benzoylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related compounds, 3-benzoylpicolinic acid and 3-benzoylpropionic acid. While both share a common benzoyl moiety, the nature of their acidic side chain—a picolinic acid versus a propionic acid—imparts distinct biological profiles. This document summarizes the available experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols to facilitate further research and development.

At a Glance: Key Biological Activities

FeatureThis compound3-Benzoylpropionic Acid
Primary Biological Activities Anticancer, Antimicrobial, Enzyme Inhibition (potential)Anti-inflammatory, Analgesic, Immunomodulatory
Mechanism of Action Induction of apoptosis (in derivatives)Reduction of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
Target Proteins Not definitively identifiedCyclooxygenase-2 (COX-2) (potential)

Biological Activity of this compound

Research into the biological effects of this compound is an emerging field. While extensive quantitative data on the parent compound is limited, studies on its derivatives suggest potential therapeutic applications in oncology and infectious diseases.

Anticancer Activity

Derivatives of picolinic acid have demonstrated cytotoxic effects against cancer cell lines. For instance, a novel picolinic acid derivative has been shown to induce apoptosis in human non-small cell lung cancer cells (A549) with a half-maximal inhibitory concentration (IC50) of 99.93 µM.[1] This suggests that the picolinic acid scaffold, and by extension this compound, may serve as a valuable backbone for the development of new anticancer agents. The proposed mechanism involves the induction of endoplasmic reticulum stress-mediated apoptosis.[1]

Antimicrobial Activity

Picolinic acid itself is a known chelator of metal ions and has been found to exhibit antimicrobial activity against various pathogens, including both extracellular and intracellular Mycobacterium avium complex.[2] This activity is believed to be linked to its ability to sequester essential metal ions required for microbial growth and enzymatic function. While specific minimum inhibitory concentration (MIC) values for this compound are not yet reported, its structural similarity to picolinic acid suggests it may possess similar antimicrobial properties.

Enzyme Inhibition

The potential for this compound and its derivatives to act as enzyme inhibitors is an area of active investigation. The presence of both a carboxylic acid and a benzoyl group provides functionalities that could interact with the active sites of various enzymes.

Biological Activity of 3-Benzoylpropionic Acid

3-Benzoylpropionic acid (3-BPA) has been more extensively studied, with a significant body of evidence supporting its anti-inflammatory, analgesic, and immunomodulatory properties.[3][4]

Anti-inflammatory and Analgesic Activity

In vivo studies have demonstrated the potent anti-inflammatory and analgesic effects of 3-BPA. In a carrageenan-induced air pouch model in mice, 3-BPA administered at a dose of 0.5 mg/kg significantly reduced cell migration and the levels of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2).[4] The compound also showed significant analgesic activity in acetic acid-induced writhing and formalin tests in mice.[4]

An in silico study has suggested that 3-benzoylpropionic acid may exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[5][6][7]

Immunomodulatory Activity

Derivatives of 3-benzoylpropionic acid have been shown to possess immunomodulatory activity and can suppress adjuvant-induced arthritis in animal models, indicating a potential role in the treatment of autoimmune diseases.[4]

Quantitative Data Summary

Table 1: Cytotoxicity Data for a Picolinic Acid Derivative

CompoundCell LineIC50 (µM)Citation
Novel Picolinic Acid DerivativeA549 (Human Lung Carcinoma)99.93[1]

Table 2: In Vivo Anti-inflammatory Activity of 3-Benzoylpropionic Acid

ParameterModelDoseEffectCitation
Cell MigrationCarrageenan-induced air pouch0.5 mg/kgMarked reduction[4]
Nitric Oxide (NO) LevelsCarrageenan-induced air pouch0.5 mg/kgMarked reduction[4]
Prostaglandin E2 (PGE2) LevelsCarrageenan-induced air pouch0.5 mg/kgMarked reduction[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) for Picolinic Acid Derivatives[1]
  • Cell Seeding: Plate viable cancer cells (e.g., A549) in a 96-well plate at a density of 50,000 cells per well in a suitable growth medium supplemented with fetal bovine serum (FBS).

  • Incubation: Incubate the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL) in the growth medium. Add the different concentrations to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 µg/µL.

  • Formazan Solubilization: Incubate for a further 2-4 hours, then remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Air Pouch Model) for 3-Benzoylpropionic Acid[4]
  • Air Pouch Creation: Inject sterile air subcutaneously into the dorsal region of mice to form an air pouch.

  • Carrageenan Injection: After a few days, inject a solution of carrageenan (1%) into the air pouch to induce an inflammatory response.

  • Compound Administration: Administer 3-benzoylpropionic acid (at doses such as 0.005, 0.05, and 0.5 mg/kg) or a vehicle control to the mice, typically via an appropriate route (e.g., intraperitoneal or oral).

  • Exudate Collection: After a set period (e.g., 24 hours), collect the inflammatory exudate from the air pouch.

  • Analysis:

    • Cell Migration: Perform a total and differential cell count on the exudate.

    • Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the exudate using the Griess reagent.

    • Prostaglandin E2 (PGE2) Measurement: Quantify the levels of PGE2 in the exudate using an enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Experimental Workflows

G

G

Conclusion

This compound and 3-benzoylpropionic acid, while structurally similar, exhibit distinct and potentially complementary biological activities. 3-Benzoylpropionic acid is a promising anti-inflammatory and analgesic agent with a likely mechanism involving the inhibition of inflammatory mediators. In contrast, the picolinic acid analogue is an emerging candidate for anticancer and antimicrobial applications, with its derivatives showing pro-apoptotic effects.

Further research is warranted to fully elucidate the mechanisms of action, identify specific molecular targets, and obtain comprehensive quantitative data for this compound. Such studies will be crucial for the potential development of these compounds into novel therapeutic agents. This guide provides a foundation of the current knowledge and the necessary experimental frameworks to advance these research endeavors.

References

The Evolving Landscape of Enzyme Inhibition: A Comparative Look at 3-Benzoylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the continuous quest for novel and more effective therapeutic agents, the inhibition of enzymes involved in disease pathology remains a cornerstone of drug discovery. Among the myriad of molecular scaffolds explored, 3-benzoylpicolinic acid derivatives have emerged as a promising class of enzyme inhibitors. This guide offers a comparative overview of their efficacy, delving into available experimental data and the underlying molecular mechanisms.

Targeting the Pro-Inflammatory Cascade: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

A key area of investigation for 3-aroyl-4-phenylpicolinic acids, a class that includes this compound derivatives, is their potential to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme plays a critical role in the inflammatory pathway by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] PGE2 is a potent mediator of inflammation, pain, and fever, and its overproduction is implicated in a range of inflammatory diseases and certain cancers.[1][2]

Selective inhibition of mPGES-1 is an attractive therapeutic strategy as it offers the potential to reduce inflammation with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[3][4]

Quantitative Comparison of Selected mPGES-1 Inhibitors

To provide a framework for understanding the potency of enzyme inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds against mPGES-1. It is important to note that these compounds are not this compound derivatives but represent other classes of inhibitors, illustrating the range of potencies that are targeted in drug discovery.

Compound ClassSpecific CompoundIC50 (nM)Reference
BenzoxazoleCompound 292[5]
BenzoxazoleCompound 26 (PF-4693627)3[5]
BenzimidazoleCompound 17d8[5]
BenzoxazoleCompound 3718[5]
BenzoxazoleCompound 2333[5]
BenzoimidazoleCompound III90[5]
Trisubstituted ureaCompound 42340[5]
(Z)-5-benzylidene-2-iminothiazolidin-4-oneCompound 33500[6]
DihydropyrimidinoneCompound 4410[5]
(Z)-5-benzylidene-2-iminothiazolidin-4-oneCompound 44600[6]
ArylpyrrolizineLicofelone (ML3000)6000[5]

Deciphering the Mechanism: The Prostaglandin E2 Biosynthesis Pathway

The inhibitory action of these compounds can be visualized within the context of the prostaglandin E2 (PGE2) biosynthesis pathway. This pathway is a critical component of the inflammatory response.

PGE2_Biosynthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2->AA COX->PGH2 mPGES1->PGE2 Inhibitors This compound Derivatives (and other inhibitors) Inhibitors->mPGES1 Inhibition

Prostaglandin E2 Biosynthesis Pathway and Site of Inhibition.

Experimental Protocols for Evaluating Enzyme Inhibition

The determination of a compound's inhibitory efficacy relies on robust and reproducible experimental assays. Below are outlines of common protocols used to assess mPGES-1 inhibition.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1.

  • Preparation of Microsomes:

    • Human A549 lung carcinoma cells are stimulated with interleukin-1β (IL-1β) to induce mPGES-1 expression.

    • Cells are harvested, homogenized, and subjected to differential centrifugation to isolate the microsomal fraction containing mPGES-1.

  • Inhibition Assay:

    • The microsomal preparation is incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

    • The reaction is allowed to proceed for a defined period and is then terminated.

  • Quantification of PGE2:

    • The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based mPGES-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in intact cells, providing insights into cell permeability and metabolism.

  • Cell Culture and Treatment:

    • A suitable cell line (e.g., A549 cells) is cultured and treated with the test compound.

    • The cells are then stimulated with a pro-inflammatory agent like IL-1β to induce PGE2 production.

  • Sample Collection and Analysis:

    • After incubation, the cell culture supernatant is collected.

    • The concentration of PGE2 in the supernatant is measured using ELISA or LC-MS.

  • Data Analysis:

    • The inhibitory effect of the compound is determined by comparing the PGE2 levels in treated cells to those in untreated (control) cells.

Future Directions

While the therapeutic potential of this compound derivatives as enzyme inhibitors is evident, further research is required to fully elucidate their structure-activity relationships (SAR) and to conduct direct comparative studies against specific enzyme targets like mPGES-1. Such studies are crucial for the rational design of more potent and selective inhibitors, ultimately paving the way for the development of novel therapeutics for a host of inflammatory and other diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Picolinic Acid Analogs: A Proxy for 3-Benzoylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Benzoyl-2-pyridinecarboxylic acid, also known as 3-benzoylpicolinic acid, is a heterocyclic building block available for chemical synthesis.[1] Its synthesis can be achieved through methods such as the decarboxylation of β-benzoylpicolinic acid derived from the reaction of quinolinic acid anhydride with benzene.

This guide focuses on the SAR of two distinct classes of picolinic acid analogs with reported biological data: antifungal agents acting as Qi site inhibitors and a series of novel anticancer compounds.

I. Antifungal Picolinic Acid Analogs: Qi Site Inhibition

The antifungal antibiotic UK-2A features a 3-hydroxy-4-methoxy picolinic acid moiety crucial for its activity as a potent inhibitor of the mitochondrial cytochrome bc1 complex at the Qi site. SAR studies on UK-2A have explored the impact of replacing this picolinic acid ring with other substituted arylcarboxylic acids. The following table summarizes the in vitro activity of selected UK-2A analogs.

Table 1: SAR of UK-2A Analogs with Modified Picolinic Acid Moieties

CompoundPicolinic Acid Moiety ReplacementQi Site Inhibition IC50 (nM)
UK-2A 3-hydroxy-4-methoxy picolinic acid (Reference)3.8
Analog 2 2-hydroxy-3-isopropyl-6-methylbenzoic acid3.3
Analog 5 2-hydroxy-3-isobutyl-6-methylbenzoic acid2.02
Analog 13 2-hydroxy-3-isopropyl-6-(trifluoromethyl)benzoic acid2.89
Analog 16 2-hydroxy-3-isobutyl-6-(trifluoromethyl)benzoic acid1.55

Data sourced from Pest Manag Sci. 2019 Feb;75(2):413-426.[2]

Key SAR Insights:

  • Replacement of the 3-hydroxy-4-methoxy picolinic acid in UK-2A with various o-hydroxy-substituted arylcarboxylic acids can maintain or even improve Qi site inhibitory activity.[2]

  • Analogs with bulkier alkyl substituents at the 3-position (isobutyl vs. isopropyl) and an electron-withdrawing trifluoromethyl group at the 6-position of the benzoic acid ring (analogs 13 and 16) demonstrated potent inhibition.[2]

  • Specifically, analog 16, with an isobutyl group and a trifluoromethyl group, was the most potent inhibitor in this series.[2]

II. Anticancer Picolinic Acid Derivatives

A series of novel picolinic acid derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The following table presents the data for their activity against A549 non-small cell lung cancer cells.

Table 2: Anticancer Activity of Novel Picolinic Acid Derivatives

CompoundStructureIC50 against A549 (µM)
Compound 5 N-(4-methylphenyl)hydrazine-1-carbothioamide derivative of picolinic acid99.93

Data sourced from Pharmacia 68(3): 679–692.[3]

Key SAR Insights:

  • The study highlights that specific derivatives of picolinic acid can exhibit anticancer activity. Compound 5, a hydrazinecarbothioamide derivative, showed activity against A549 lung cancer cells.[3] Further studies with a broader range of analogs would be necessary to establish a clear SAR for this class of compounds.

Experimental Protocols

Qi Site (Cytochrome c Reductase) Inhibition Assay

The Qi site inhibitory activity of the UK-2A analogs was determined by monitoring the reduction of cytochrome c. The assay is performed in a microplate reader. The reaction mixture contains a buffer (e.g., potassium phosphate), a substrate (e.g., decylubiquinol), the enzyme source (e.g., mitochondrial preparations from Zymoseptoria tritici), and the inhibitor at various concentrations. The reaction is initiated by the addition of the substrate, and the increase in absorbance at a specific wavelength (e.g., 550 nm) due to the reduction of cytochrome c is monitored over time. The IC50 values are then calculated from the dose-response curves.[2]

MTT Assay for Cytotoxicity

The cytotoxic activity of the picolinic acid derivatives against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells (e.g., A549) are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, the MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, are calculated from the dose-response curves.[3]

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Lead Lead Compound (e.g., this compound) Analogs Synthesize Analogs (Vary R1, R2, R3) Lead->Analogs Screening Primary Screening (e.g., Enzyme Assay) Analogs->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse SAR_Table Generate SAR Table DoseResponse->SAR_Table Identify_Trends Identify Key Structural Features SAR_Table->Identify_Trends New_Analogs Design New Analogs with Improved Activity Identify_Trends->New_Analogs New_Analogs->Analogs Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor Small Molecule Inhibitor Inhibitor->Kinase2

Caption: Inhibition of a signaling pathway by a small molecule.

Caption: Potential modification sites on a this compound scaffold for SAR studies. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering).

References

A Comparative Analysis of Herbicidal Activity in Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid derivatives are a significant class of synthetic auxin herbicides, pivotal in the selective control of broadleaf weeds for decades.[1] Their evolution from early discoveries to the latest generation of compounds showcases ongoing efforts to enhance potency, selectivity, and environmental profile. This guide provides a comparative overview of the herbicidal activity of key picolinic acid derivatives, supported by experimental data, detailed methodologies, and a visualization of their mechanism of action.

Quantitative Comparison of Herbicidal Activity

The efficacy of picolinic acid herbicides is commonly quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ED50). These values are critical for comparing the potency of different compounds. The following tables summarize the herbicidal activity of various picolinic acid derivatives against the model plant Arabidopsis thaliana and other weed species.

CompoundTarget SpeciesIC50 (µM)Reference
PicloramArabidopsis thaliana1.11[2]
Halauxifen-methylArabidopsis thaliana-[3][4]
Compound V-7Arabidopsis thaliana45 times lower than halauxifen-methyl[3][4]
Compound F1Arabidopsis thaliana0.44[2]
Compound F2Arabidopsis thaliana1.11[2]
Compound F3Arabidopsis thaliana1.04[2]
Compound F16Arabidopsis thaliana1.31[2]
Compound F17Arabidopsis thaliana0.48[2]
Compound F22Arabidopsis thaliana0.53[2]
Compound F23Arabidopsis thaliana0.82[2]
CompoundTarget Weed SpeciesApplication Rate (g/ha)Herbicidal ActivityReference
PicloramBroadleaf Weeds125–1120Effective control[5][6]
ClopyralidBroadleaf Weeds105–500Effective control[5][6]
AminopyralidCanada thistle5–1204-fold higher activity than clopyralid[6][7]
Compound V-8Post-emergence weeds300Better than picloram[3][8]
Compound c5Post-emergence weeds400Better than clopyralid[5]
Various 6-pyrazolyl-2-picolinic acidsChenopodium album, Amaranthus retroflexus250100% post-emergence control[2][9]
10 novel compoundsAmaranthus retroflexus L-100% inhibition[7]

Mechanism of Action: The Auxin Response Pathway

Picolinic acid herbicides mimic the natural plant hormone auxin.[1] They exert their herbicidal effects by binding to the F-box protein AFB5, which is a component of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[3][8] This binding event initiates a cascade of molecular events that lead to uncontrolled plant growth and ultimately, death.

Picolinic Acid Herbicide Signaling Pathway cluster_0 Cellular Environment cluster_1 SCF-AFB5 Complex Formation cluster_2 Ubiquitination and Degradation cluster_3 Gene Expression and Plant Response Picolinic_Acid Picolinic Acid Herbicide AFB5_Receptor AFB5 Receptor Picolinic_Acid->AFB5_Receptor Binds to SCF_AFB5_Complex SCF-AFB5-Herbicide Complex AFB5_Receptor->SCF_AFB5_Complex Forms complex with SCF Ubiquitination Ubiquitination SCF_AFB5_Complex->Ubiquitination Targets for Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitination is ubiquitinated Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome leads to ARF Auxin Response Factor (ARF) Proteasome->ARF Releases Auxin_Genes Activation of Auxin-Responsive Genes ARF->Auxin_Genes Activates Plant_Death Uncontrolled Growth & Plant Death Auxin_Genes->Plant_Death Results in

Caption: Picolinic acid herbicide signaling pathway.

The key steps in the mechanism of action are:

  • Binding to AFB5: The picolinic acid herbicide molecule binds to the AFB5 receptor protein.[1]

  • Co-receptor Complex Formation: This binding facilitates the formation of a co-receptor complex between the SCF-AFB5 unit and Aux/IAA transcriptional repressor proteins.[1]

  • Ubiquitination and Degradation: The formation of this complex tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1]

  • Activation of Auxin Response Genes: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. These ARFs then proceed to activate the expression of auxin-responsive genes.[1]

  • Uncontrolled Growth and Plant Death: The resulting uncontrolled expression of these genes leads to severe physiological disruptions, including epinastic responses (twisting and uncontrolled cell elongation), accumulation of abscisic acid and ethylene, and ultimately, the death of the plant.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the herbicidal activity of picolinic acid derivatives.

Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is a standard method for determining the inhibitory effects of herbicidal compounds on plant growth.

Experimental Workflow:

Arabidopsis_Root_Growth_Assay_Workflow Seed_Sterilization 1. Surface sterilize Arabidopsis thaliana seeds Plating 2. Plate seeds on Murashige & Skoog (MS) medium with 0.8% agar and 3% sucrose Seed_Sterilization->Plating Stratification 3. Stratify at 4°C for 3 days in the dark Plating->Stratification Germination 4. Transfer plates to a growth chamber (23°C, 16h light/8h dark cycle) Stratification->Germination Seedling_Transfer 5. After 4 days, transfer uniform seedlings to MS medium containing various concentrations of the test compound Germination->Seedling_Transfer Incubation 6. Incubate for another 5 days under the same growth conditions Seedling_Transfer->Incubation Measurement 7. Measure the length of the primary root Incubation->Measurement Data_Analysis 8. Calculate the IC50 value (concentration for 50% inhibition) Measurement->Data_Analysis

Caption: Workflow for Arabidopsis root growth assay.

Detailed Steps:

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on a nutrient medium.

  • Germination and Growth: Seeds are germinated and grown under controlled conditions to ensure uniformity.

  • Herbicide Treatment: Seedlings of a consistent size are transferred to a medium containing a range of concentrations of the picolinic acid derivative being tested.

  • Incubation: The treated seedlings are incubated for a set period to allow for the herbicidal effects to manifest.

  • Data Collection and Analysis: The primary root length of the seedlings is measured, and the data is used to calculate the IC50 value, which represents the concentration of the herbicide that inhibits root growth by 50%.

Post-Emergence Herbicidal Activity Bioassay

This assay evaluates the efficacy of herbicides on weeds that have already germinated and emerged from the soil.

Experimental Workflow:

Post_Emergence_Herbicidal_Activity_Assay_Workflow Weed_Cultivation 1. Cultivate target weed species in pots with a suitable soil mixture Growth_Stage 2. Grow weeds to the 3-4 leaf stage in a controlled environment Weed_Cultivation->Growth_Stage Herbicide_Application 3. Prepare a solution of the test compound in a suitable solvent with a surfactant Growth_Stage->Herbicide_Application Spraying 4. Spray the weed foliage uniformly with the herbicide solution at a specific dosage Herbicide_Application->Spraying Post_Treatment_Care 5. Maintain the treated plants in the growth chamber with proper watering Spraying->Post_Treatment_Care Evaluation 6. After a set period (e.g., 2-3 weeks), visually assess the herbicidal injury Post_Treatment_Care->Evaluation Data_Recording 7. Record data as percent control or fresh weight reduction compared to untreated controls Evaluation->Data_Recording

Caption: Post-emergence herbicidal activity assay workflow.

Detailed Steps:

  • Plant Cultivation: Target weed species are grown in pots until they reach a specific growth stage (e.g., 3-4 leaves).

  • Herbicide Application: The picolinic acid derivatives are formulated into a sprayable solution and applied to the foliage of the weeds at various dosages.

  • Incubation and Observation: The treated plants are maintained under controlled environmental conditions, and the development of herbicidal symptoms is observed over a period of several weeks.

  • Efficacy Assessment: The effectiveness of the herbicide is typically assessed by visual rating of plant injury (on a scale of 0 to 100%) or by measuring the reduction in plant biomass (fresh or dry weight) compared to untreated control plants.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Benzoylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods applicable to the quantification of 3-Benzoylpicolinic acid, a carboxylic acid derivative. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines the validation parameters and experimental protocols for analogous compounds, offering a robust framework for developing and validating a suitable analytical method. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method for quantifying this compound will depend on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods, based on data from similar carboxylic acids.

Table 1: Comparison of Quantitative Performance Data for HPLC-UV and LC-MS/MS

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Correlation Coefficient, r²) > 0.999[1]≥ 0.9994[2]
Limit of Detection (LOD) ~0.045 µg/mL[1]~1 ng/mL[2]
Limit of Quantification (LOQ) ~0.119 µg/mL[1]~2.5 ng/mL[2]
Accuracy (% Recovery) 97.1 - 98%[1]91.23 - 103.7%[2]
Precision (% RSD) < 2%[1]0.82 - 3.49%[2]
Specificity Good, but susceptible to interference from co-eluting compounds.High, based on mass-to-charge ratio, minimizing matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of active pharmaceutical ingredients and their impurities.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]

  • Mobile Phase: A gradient elution is often employed to achieve good separation. A typical mobile phase could consist of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., acetonitrile or methanol).[3][4]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which would need to be determined experimentally (e.g., 272 nm was used for a similar compound).[3][4]

  • Injection Volume: Typically 10-20 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of compounds at low concentrations or in complex matrices.[5][6]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column with smaller dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is often used for faster analysis.

  • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B) is common.[7]

  • Flow Rate: A lower flow rate, typically 0.3-0.5 mL/min, is used to be compatible with the mass spectrometer.

  • Injection Volume: A small injection volume of 1-5 µL is generally sufficient.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) is commonly used, and the polarity (positive or negative) should be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition.[8] This provides high selectivity and sensitivity.

  • Ion Source Parameters: Parameters such as capillary voltage, gas temperature, and gas flow should be optimized to achieve the best signal for the analyte.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Parameters cluster_2 Application Method_Development Method Development (Selectivity, System Suitability) Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis

Caption: Workflow for analytical method validation.

This comprehensive approach to method validation, from development to routine application, ensures the reliability and accuracy of the quantitative data generated for this compound. The choice between HPLC-UV and LC-MS/MS will ultimately be guided by the specific analytical challenges and the required level of sensitivity and selectivity.

References

Navigating the Selectivity Landscape: A Comparison Guide to 3-Benzoylpicolinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often leads to molecular scaffolds with promising biological activity. 3-Benzoylpicolinic acid and its derivatives have emerged as a class of compounds with potential applications in oncology and neurodegenerative diseases. Their structural resemblance to endogenous metabolites suggests they may act as inhibitors of key enzymatic pathways. This guide provides a comparative framework for understanding the potential cross-reactivity of this compound derivatives, a critical consideration in drug development. While direct, comprehensive cross-reactivity studies on this specific class of molecules are not extensively available in the public domain, by examining their likely biological targets within the kynurenine pathway—Indoleamine 2,3-dioxygenase 1 (IDO1) and Kynurenine 3-monooxygenase (KMO)—we can establish a robust model for evaluating their selectivity profile.

The Kynurenine Pathway: A Hub of Therapeutic Targets

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] This pathway is implicated in a range of physiological and pathological processes, including immune regulation and neurotoxicity.[2][3] Two key enzymes in this pathway, IDO1 and TDO, catalyze the initial rate-limiting step of tryptophan catabolism.[4] Further down the pathway, KMO plays a crucial role at a metabolic branch point, influencing the balance between neuroprotective and neurotoxic metabolites.[1][5] The structural similarity of picolinic acid, a downstream metabolite in this pathway, to this compound derivatives suggests that these compounds may act as inhibitors of enzymes such as IDO1 and KMO.

Understanding Cross-Reactivity: A Comparative Analysis of Kynurenine Pathway Inhibitors

To illustrate the principles of selectivity and cross-reactivity for potential inhibitors like this compound derivatives, the following table summarizes the inhibitory activity of well-characterized inhibitors of IDO1 and KMO against their primary targets and related off-targets. This data provides a benchmark for the level of selectivity that can be achieved and the key enzymes to consider in a cross-reactivity panel.

Compound ClassPrimary TargetRepresentative InhibitorIC50 (Primary Target)Cross-Reactivity Profile (IC50)Reference
IDO1 Inhibitors
Imidazole-basedIDO1Epacadostat~10 nM>100-fold selective vs. IDO2 and TDO[6]
Phenylimidazole-basedIDO1Navoximod~75 nM~10- to 20-fold selective vs. TDO[6]
KMO Inhibitors
Kynurenine AnalogueKMOm-nitrobenzoyl alanine (m-NBA)0.9 µM>100-fold selective vs. Kynureninase[2]
Thiazole-basedKMORo 61-8048~50 nMHigh selectivity vs. other kynurenine pathway enzymes[7]

Note: IC50 values are approximate and can vary depending on the specific assay conditions. This table is for illustrative purposes to demonstrate the concept of selectivity profiling.

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of a compound's selectivity is paramount. The following are detailed methodologies for key experiments used to evaluate the cross-reactivity of potential kynurenine pathway inhibitors.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes in the kynurenine pathway (IDO1, TDO, KMO).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

  • Recombinant human enzyme (e.g., IDO1, KMO)

  • Substrate (e.g., L-Tryptophan for IDO1, L-Kynurenine for KMO)

  • Cofactors (e.g., Ascorbate and Methylene Blue for IDO1, NADPH for KMO)

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, recombinant enzyme, and any necessary cofactors.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include control wells with solvent only (no inhibitor) and wells with a known inhibitor as a positive control.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the product formation or substrate depletion over time using a plate reader. For IDO1, the formation of N-formylkynurenine can be measured by its absorbance at 321 nm. For KMO, the consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.[8]

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Selectivity Profiling Against Related Enzymes

Objective: To assess the inhibitory activity of the test compound against other relevant enzymes to determine its selectivity.

Procedure:

  • Following the general enzyme inhibition assay protocol, test the compound against a panel of related enzymes. For a potential IDO1 inhibitor, this panel should include at a minimum:

    • Indoleamine 2,3-dioxygenase 2 (IDO2)

    • Tryptophan 2,3-dioxygenase (TDO)

    • Other heme-containing enzymes (e.g., cytochrome P450 enzymes) to assess broader off-target effects.[4]

  • For a potential KMO inhibitor, the panel should include other enzymes in the kynurenine pathway such as kynureninase and kynurenine aminotransferases.

  • Calculate the IC50 values for each enzyme.

  • Selectivity Index Calculation: The selectivity index is calculated by dividing the IC50 value for the off-target enzyme by the IC50 value for the primary target. A higher selectivity index indicates greater selectivity for the primary target.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the kynurenine pathway and a typical workflow for cross-reactivity screening.

Kynurenine_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO O2 Kynurenine Kynurenine IDO1_TDO->Kynurenine KMO KMO Kynurenine->KMO NADPH, O2 KAT KATs Kynurenine->KAT Three_HK 3-Hydroxykynurenine KMO->Three_HK Neurotoxic_Metabolites Downstream Neurotoxic Metabolites Three_HK->Neurotoxic_Metabolites KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Target Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis Compound This compound Derivative Primary_Assay Primary Enzyme Inhibition Assay (e.g., IDO1 or KMO) Compound->Primary_Assay IC50_Determination IC50 Determination for Primary Target Primary_Assay->IC50_Determination Off_Target_Panel Panel of Related Enzymes (e.g., IDO2, TDO, CYPs) IC50_Determination->Off_Target_Panel Selectivity_Calculation Calculation of Selectivity Indices IC50_Determination->Selectivity_Calculation Off_Target_Assays Enzyme Inhibition Assays for Off-Targets Off_Target_Panel->Off_Target_Assays Off_Target_IC50s IC50 Determination for Off-Targets Off_Target_Assays->Off_Target_IC50s Off_Target_IC50s->Selectivity_Calculation SAR_Analysis Structure-Activity Relationship (SAR) and Selectivity Analysis Selectivity_Calculation->SAR_Analysis

References

Benchmarking the Performance of 3-Benzoylpicolinic Acid-Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-Benzoylpicolinic acid-based ligands, primarily focusing on their role as inhibitors of histone demethylases (KDMs). The information presented is curated from experimental data to assist researchers in making informed decisions for their drug discovery and development projects.

Executive Summary

This compound derivatives have emerged as a promising class of small molecule inhibitors targeting epigenetic regulators, particularly the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). These enzymes play a crucial role in cellular processes, and their dysregulation is implicated in various diseases, including cancer. This guide benchmarks the performance of these ligands against other notable KDM inhibitors, providing a comprehensive overview of their potency, selectivity, and cellular activity.

Comparative Performance Data

The following tables summarize the quantitative data for this compound-based ligands and other alternative inhibitors targeting histone demethylases. The data is compiled from various in vitro biochemical and cellular assays.

Table 1: Inhibitory Activity of Pyridine Carboxylate Derivatives against KDM4 and KDM5 Families

Compound IDScaffoldKDM4A (IC50, nM)KDM4C (IC50, nM)KDM5C (IC50, nM)KDM6B (IC50, nM)Cellular KDM4C Activity (IC50, µM)
34 3-((Furan-2-ylmethyl)amino)pyridine-4-carboxylic acid≤ 100≤ 100100-125>50006-8
39 3-(((3-Methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid≤ 100≤ 100100-125>50006-8

Data sourced from a study on 3-amino-4-pyridine carboxylate derivatives, which are structurally related to this compound.[1][2]

Table 2: Performance of Alternative Histone Demethylase Inhibitors

InhibitorTarget KDM(s)IC50Assay TypeReference
GSK-J4KDM6A/B>50 µM (in vitro)BiochemicalTargetMol
NCD38LSD1-CellularTargetMol
ORY-1001LSD1/KDM1A<20 nMBiochemicalTargetMol
YUKA1KDM5A2.66 µMBiochemicalTargetMol
KDM4-IN-4KDM4~80 µM (binding constant)BiochemicalTargetMol

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

RapidFire Mass Spectrometry (RFMS) Biochemical Assay for KDM Inhibition

This assay is utilized to determine the in vitro potency of compounds against histone demethylase enzymes.

  • Enzyme and Substrate Preparation: Recombinant human KDM4A, KDM4C, KDM5C, and KDM6B enzymes are used. A biotinylated peptide substrate derived from histone H3 is prepared.

  • Assay Reaction: The assay is performed in a reaction buffer containing the respective KDM enzyme, the peptide substrate, co-factors (Fe(II) and α-ketoglutarate), and the test compound at varying concentrations.

  • Incubation: The reaction mixture is incubated at a specified temperature and for a set duration to allow for enzymatic activity.

  • Quenching: The reaction is stopped by the addition of a quenching solution.

  • Detection: The conversion of the substrate to its demethylated product is measured using RapidFire Mass Spectrometry.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.[1][2]

Mechanistic KDM4C Cellular Imaging Assay

This assay assesses the ability of compounds to inhibit KDM4C activity within a cellular context.

  • Cell Culture: A suitable human cell line (e.g., U2OS) is engineered to overexpress the target histone demethylase (e.g., KDM4C).

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period.

  • Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and stained with a primary antibody specific for the methylated histone mark of interest (e.g., H3K9me3) and a fluorescently labeled secondary antibody.

  • Image Acquisition: Images of the stained cells are captured using a high-content imaging system.

  • Image Analysis: The fluorescence intensity of the methylated histone mark is quantified.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition of demethylation (i.e., increase in fluorescence) against the logarithm of the compound concentration.[1][2]

Mandatory Visualizations

Signaling Pathway of Histone Demethylation Inhibition

Histone_Demethylation_Inhibition cluster_0 Epigenetic Regulation cluster_1 Inhibitor Action cluster_2 Cellular Outcome Histone Histone Methylated_Histone Methylated_Histone Histone->Methylated_Histone HMT Demethylated_Histone Demethylated_Histone Methylated_Histone->Demethylated_Histone KDM Gene_Expression_Alteration Gene_Expression_Alteration Methylated_Histone->Gene_Expression_Alteration 3_Benzoylpicolinic_Acid_Ligand 3_Benzoylpicolinic_Acid_Ligand KDM_Enzyme KDM_Enzyme 3_Benzoylpicolinic_Acid_Ligand->KDM_Enzyme Inhibits KDM KDM KDM->KDM_Enzyme Disease_Pathway_Modulation Disease_Pathway_Modulation Gene_Expression_Alteration->Disease_Pathway_Modulation

Caption: Inhibition of KDM enzymes by this compound ligands.

Experimental Workflow for KDM Inhibitor Screening

KDM_Inhibitor_Screening_Workflow Compound_Library Compound_Library Primary_Biochemical_Screen Primary_Biochemical_Screen Compound_Library->Primary_Biochemical_Screen Hit_Identification Hit_Identification Primary_Biochemical_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Dose_Response_and_IC50 Dose_Response_and_IC50 Hit_Identification->Dose_Response_and_IC50 Active Cellular_Assay Cellular_Assay Dose_Response_and_IC50->Cellular_Assay Lead_Optimization Lead_Optimization Cellular_Assay->Lead_Optimization

Caption: High-throughput screening workflow for KDM inhibitors.

Logical Relationship of Ligand-Based Drug Discovery

Ligand_Based_Drug_Discovery Known_Active_Ligand Known_Active_Ligand Pharmacophore_Model Pharmacophore_Model Known_Active_Ligand->Pharmacophore_Model Virtual_Screening Virtual_Screening Pharmacophore_Model->Virtual_Screening Hit_Compounds Hit_Compounds Virtual_Screening->Hit_Compounds SAR_Studies SAR_Studies Hit_Compounds->SAR_Studies Lead_Candidate Lead_Candidate SAR_Studies->Lead_Candidate

Caption: The process of ligand-based drug discovery.

References

Comparative Docking Analysis of Benzoyl-Substituted Picolinic Acids: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions of potential drug candidates is paramount. This guide provides a comparative overview of docking studies performed on benzoyl-substituted picolinic acids and related derivatives against various biological targets. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to Picolinic Acid Derivatives

Picolinic acid, a pyridine-based scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include roles as enzyme inhibitors and herbicides. The introduction of a benzoyl substituent to the picolinic acid core can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for various protein targets. Molecular docking studies are crucial computational tools that predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and key interactions driving the molecular recognition process.

Comparative Docking Performance

This section summarizes the available quantitative data from docking studies of picolinic acid derivatives, with a focus on aryl-substituted compounds that can serve as a proxy for or include benzoyl-substituted analogs. The data is organized by the biological target.

Target: Auxin-Signaling F-Box Protein 5 (AFB5)

Picolinic acid derivatives are a known class of synthetic auxin herbicides that target the auxin signaling pathway in plants. Molecular docking studies have been employed to understand their interaction with the auxin receptor F-box protein 5 (AFB5).

Compound IDSubstitution PatternTargetDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
V-7 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-1H-pyrazol-1-yl)-2-picolinic acidAFB5Not explicitly stated, but noted to be more intensive than picloramArg403, Ser438, Leu439, Val461, Ile463[1][2][3]
Picloram 4-amino-3,5,6-trichloropicolinic acidAFB5Not explicitly statedArg403, Val461[1][2][3]

Note: While specific benzoyl-substituted examples were not available in the direct search results, the aryl-substituted picolinic acids provide a relevant comparison for this target class.

Experimental Protocols for Docking Studies

The methodologies employed in the cited docking studies are detailed below to ensure reproducibility and critical evaluation of the results.

Docking Protocol for Auxin-Signaling F-Box Protein 5 (AFB5)

The molecular docking of picolinic acid derivatives into the AFB5 receptor was performed using computational software to predict binding modes and interactions.

  • Software: The specific software used was not explicitly mentioned in the provided search results, but common tools for this type of study include AutoDock, Glide, and GOLD.

  • Receptor Preparation: The crystal structure of the Arabidopsis thaliana AFB5 protein was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the picolinic acid derivatives were generated and optimized using a suitable force field.

  • Docking Procedure: The docking was performed by placing the ligands in the defined binding site of AFB5. The search algorithm explored various conformations and orientations of the ligand within the binding pocket to identify the most favorable binding pose based on a scoring function that estimates the binding free energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were then analyzed.[1][2][3]

Signaling Pathways and Experimental Workflows

To provide a broader context for the docking studies, this section includes diagrams of relevant biological pathways and experimental workflows.

Auxin Signaling Pathway

The following diagram illustrates the canonical auxin signaling pathway involving the TIR1/AFB receptors.

Auxin_Signaling Auxin Auxin (e.g., Picolinic Acid Derivatives) SCFTIR1_AFB SCF-TIR1/AFB Complex Auxin->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Promotes binding to SCFTIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Gene_Expression Gene Expression (Growth and Development) Auxin_Response_Genes->Gene_Expression

Caption: Auxin signaling pathway mediated by TIR1/AFB F-box proteins.

General Molecular Docking Workflow

The diagram below outlines a typical workflow for a molecular docking experiment.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock, Glide) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure Generation) Ligand_Prep->Docking Pose_Generation Generation of Binding Poses Docking->Pose_Generation Scoring Scoring & Ranking (Binding Energy Estimation) Pose_Generation->Scoring Interaction_Analysis Analysis of Interactions (Hydrogen Bonds, etc.) Scoring->Interaction_Analysis Result Identification of Lead Compounds Interaction_Analysis->Result

Caption: A generalized workflow for molecular docking studies.

Conclusion

This guide provides a consolidated overview of the current state of comparative docking studies for picolinic acid derivatives, with a specific interest in benzoyl-substituted analogs. While direct comparative data for benzoyl-substituted picolinic acids across multiple targets remains sparse in the public domain, the presented information on related aryl-substituted compounds offers valuable insights for researchers. The detailed protocols and pathway visualizations serve as a foundation for designing and interpreting future computational and experimental studies aimed at developing novel therapeutics and agrochemicals based on the versatile picolinic acid scaffold. Further research is warranted to expand the scope of these comparative studies to include a wider range of benzoyl-substituted picolinic acids and an expanded panel of biological targets.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Benzoylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Benzoylpicolinic acid was found. The following guidance is based on the safety data for the closely related compound, picolinic acid (pyridine-2-carboxylic acid), and general principles for the disposal of acidic chemical waste. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

This document provides crucial safety and logistical information for the proper disposal of this compound, ensuring a safe laboratory environment. Adherence to these procedures is vital for personal and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with the potential hazards. Based on its structural similarity to picolinic acid, it should be treated as a substance that can cause serious eye damage, is harmful if swallowed, and may be harmful to aquatic life. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and properly removed and disposed of after handling.To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if working with large quantities or if dust is generated in a poorly ventilated area.To prevent inhalation of dust or aerosols.
Spill Response Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If the spill is large, evacuate the laboratory.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb the spill with an inert material such as vermiculite or dry sand.

  • Collection: Place the contained material into a suitable, clearly labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS department.

Experimental Protocol: Neutralization of this compound Waste

This protocol details the steps for neutralizing small quantities of this compound waste in the laboratory prior to disposal. This procedure should only be performed by trained personnel in a controlled environment.

Materials:

  • This compound waste (solid or in solution)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Ice bath

  • Appropriate PPE (as listed in the table above)

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood. Place the beaker or flask containing the this compound waste in an ice bath to control the reaction temperature. If the waste is a solid, dissolve it in a suitable solvent (e.g., water, if soluble) before proceeding.

  • Dilution: Slowly dilute the acidic waste by adding it to a large volume of cold water (a 1:10 ratio of acid to water is recommended) with stirring[2].

  • Neutralization: While continuously stirring, slowly add a weak base solution (e.g., 5% sodium bicarbonate) to the diluted acid waste. Caution: This reaction is exothermic and may produce gas (carbon dioxide). Add the base in small increments to control the rate of reaction and prevent foaming and splashing.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips. Continue to add the base until the pH is stable within a neutral range (typically between 6.0 and 8.0).

  • Final Disposal: The neutralized solution should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour the neutralized solution down the drain unless explicitly permitted by your EHS department[2][3]. Place the neutralized solution in a properly labeled hazardous waste container.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container (Clearly Labeled) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Clearly Labeled) segregate->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage neutralize Neutralization Protocol (If applicable & trained) liquid_waste->neutralize Optional liquid_waste->storage neutralize->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup end Final Disposal by Licensed Facility ehs_pickup->end

Caption: Disposal workflow for this compound.

Waste Management and Final Disposal
  • Segregation: Keep this compound waste separate from other waste streams, especially bases and oxidizing agents[2]. Solid and liquid waste should be collected in separate, compatible, and clearly labeled containers.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[4] Contact your institution's EHS department to arrange for pickup. Do not dispose of this compound in the regular trash or down the drain[1]. Empty containers should also be disposed of as hazardous waste unless thoroughly decontaminated.

References

Personal protective equipment for handling 3-Benzoylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Benzoylpicolinic acid, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the level of protection required for different laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side-shields or chemical safety goggles.[1]Chemical-resistant gloves (e.g., Nitrile), powder-free.[3][4]Laboratory coat.N95 or higher rated respirator if not handled in a fume hood.
Dissolving in Solvents Chemical safety goggles or a face shield.[5]Chemical-resistant gloves (e.g., Nitrile).Laboratory coat or chemical-resistant apron.[5]Work in a certified chemical fume hood.
Running Reactions Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a certified chemical fume hood.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a certified chemical fume hood.

Experimental Protocols: Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Weighing and Transferring:

  • Perform all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[1]

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Carefully transfer the compound to the reaction vessel using a spatula.

  • Close the container immediately after use.

3. Dissolution:

  • Add the solvent to the solid compound slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath and ensure proper ventilation.

4. Spill and Emergency Procedures:

  • Minor Spill: For a small spill of solid material, carefully sweep it up with a brush and dustpan, avoiding the creation of dust clouds. Place the material in a sealed container for disposal. Clean the area with an appropriate solvent.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Follow your institution's emergency procedures.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[8] Consult your institution's environmental health and safety (EHS) office for specific guidance.

Workflow for Handling this compound

Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Dissolve in Solvent Dissolve in Solvent Transfer to Vessel->Dissolve in Solvent Conduct Reaction Conduct Reaction Dissolve in Solvent->Conduct Reaction Quench Reaction Quench Reaction Conduct Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Decontaminate Area Decontaminate Area Dispose Waste->Decontaminate Area End End Decontaminate Area->End Spill Spill Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Exposure Exposure Follow First Aid Follow First Aid Exposure->Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzoylpicolinic acid
Reactant of Route 2
Reactant of Route 2
3-Benzoylpicolinic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.